molecular formula C43H75NO16 B000798 Erythromycin Ethylsuccinate CAS No. 1264-62-6

Erythromycin Ethylsuccinate

カタログ番号: B000798
CAS番号: 1264-62-6
分子量: 862.1 g/mol
InChIキー: NSYZCCDSJNWWJL-YXOIYICCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erythromycin ethylsuccinate is a semisynthetic macrolide antibiotic ester, specifically designed to offer improved acid stability and oral bioavailability compared to the erythromycin base. As a versatile research tool, it serves as a bacteriostatic agent by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis and preventing bacterial growth. Its broad spectrum of activity makes it valuable for studying infections caused by a range of gram-positive bacteria, some gram-negative bacteria, and atypical pathogens. Research applications include, but are not limited to, investigations into respiratory tract infections, skin and soft tissue infections, genitourinary tract infections, and intestinal amebiasis. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct thorough literature reviews, such as the pharmacological profiles available through DrugBank and StatPearls, prior to use.

特性

IUPAC Name

4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYZCCDSJNWWJL-YXOIYICCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H75NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022993
Record name Erythromycin ethylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL
Record name ERYTHROMYCIN ETHYL SUCCINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER

CAS No.

1264-62-6
Record name Erythromycin ethyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin ethylsuccinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythromycin ethylsuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythromycin ethylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin ethyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROMYCIN ETHYLSUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1014KSJ86F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERYTHROMYCIN ETHYL SUCCINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Erythromycin Ethylsuccinate discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Erythromycin (B1671065) Ethylsuccinate

Executive Summary

Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its discovery in 1952 marked a significant milestone in antimicrobial therapy.[1][2][3] This guide provides a comprehensive overview of the history, discovery, and development of erythromycin and its clinically significant ester, erythromycin ethylsuccinate. It details the initial isolation from Saccharopolyspora erythraea (formerly Streptomyces erythreus), the subsequent chemical modifications leading to the ethylsuccinate derivative, and the experimental protocols that were foundational to its development.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, quantitative data, and visual representations of key processes.

Discovery and History

The Discovery of Erythromycin

The journey of erythromycin began in 1949 when Filipino scientist Abelardo B. Aguilar collected soil samples from his home province of Iloilo. These samples were sent to his employer, Eli Lilly and Company, for screening. In 1952, a research team at Eli Lilly, led by J. M. McGuire, successfully isolated the antibiotic from the metabolic products of a strain of Streptomyces erythreus found in the soil. The organism was later reclassified as Saccharopolyspora erythraea.

Eli Lilly filed for patent protection in 1953 and commercially launched the antibiotic in 1952 under the brand name Ilosone, a tribute to the Philippine province where the original soil sample was found. Erythromycin quickly became a valuable alternative for patients with penicillin allergies and remains on the World Health Organization's List of Essential Medicines.

Development of this compound

While erythromycin base proved to be an effective antibiotic, its instability in the acidic environment of the stomach posed a significant challenge for oral administration, leading to variable absorption. To overcome this limitation, more stable ester derivatives were developed. This compound is the 2'-ethylsuccinate ester of erythromycin A. This modification protects the antibiotic from degradation by gastric acid, allowing for more reliable and improved absorption from the gastrointestinal tract. The ester is absorbed intact and subsequently hydrolyzed in the body to release the active erythromycin base.

Data Presentation

Physicochemical Properties
PropertyErythromycin AThis compound
Molecular Formula C₃₇H₆₇NO₁₃C₄₃H₇₅NO₁₆
Molecular Weight 733.93 g/mol 862.06 g/mol
Appearance White crystalline powderWhite crystalline powder
Solubility Poorly soluble in waterPoorly soluble in water
Antibiotic Class MacrolideMacrolide (Ester Prodrug)
Comparative Pharmacokinetics in Infants (<4 months)

Data from a study comparing erythromycin estolate and ethylsuccinate suspensions in infants provides insight into the pharmacokinetic profile of the ethylsuccinate form.

Parameter (Dose: 10 mg/kg)This compound
Peak Serum Concentration (Cmax) 1.5 µg/mL
Time to Peak Concentration (Tmax) 1 hour
Area Under the Curve (AUC) ~33% of the estolate preparation
Absorption Half-life Shorter than estolate
Elimination Half-life Shorter than estolate

Source: Patamasucon et al., 1981.

Experimental Protocols

Isolation of Erythromycin from Saccharopolyspora erythraea

The industrial production of erythromycin involves fermentation of high-yielding strains of S. erythraea. While specific industrial protocols are proprietary, the general methodology is well-documented in scientific literature.

1. Fermentation:

  • Inoculum Preparation: A pure culture of S. erythraea is grown on an agar (B569324) medium (e.g., containing corn starch, corn steep liquor, NaCl, (NH₄)₂SO₄, CaCO₃, and agar) at 34°C to promote sporulation.

  • Seed Culture: A portion of the sporulated agar is used to inoculate a seed medium in a flask (e.g., containing corn starch, soybean flour, corn steep liquor, NaCl, (NH₄)₂SO₄, NH₄NO₃, soybean oil, and CaCO₃). This is incubated at 34°C with shaking for approximately 2 days.

  • Production Fermentation: The seed culture is transferred to a larger fermentation vessel containing a production medium (e.g., EFM medium: 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2). The fermentation is carried out for 7 days under controlled conditions (temperature, pH, aeration).

2. Extraction and Purification:

  • pH Adjustment: The pH of the fermentation broth is adjusted to ~10.0.

  • Solvent Extraction: The broth is mixed with an equal volume of a suitable organic solvent (e.g., acetonitrile) for approximately 40 minutes to extract the erythromycin.

  • Phase Separation: Sodium chloride is added to the mixture to facilitate the separation of the organic phase containing erythromycin, which is then collected by centrifugation.

  • Purification: The crude extract is further purified using techniques such as high-pressure liquid chromatography (HPLC) to isolate pure erythromycin A.

Synthesis of this compound

The synthesis of this compound from erythromycin base is achieved through esterification. A common method is reacting the erythromycin base with an acylating agent in a two-phase solvent system.

1. Materials:

  • Erythromycin base (USP quality)

  • Ethyl succinyl chloride (or monoethyl succinate (B1194679) halide)

  • Organic Solvent (e.g., Tetrahydrofuran)

  • Aqueous Base (e.g., Potassium carbonate solution)

  • Water

2. Procedure:

  • Dissolution: Erythromycin base is dissolved in the organic solvent (tetrahydrofuran) in a reaction vessel.

  • Addition of Base: An aqueous solution of potassium carbonate is added to the vessel, creating a two-phase system.

  • Cooling: The stirred mixture is cooled to a temperature between 10°C and 35°C (preferably 18°C to 20°C).

  • Acylation: Ethyl succinyl chloride is added slowly to the cooled mixture over a period of approximately one hour.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Warming: The temperature of the reaction mixture is then increased to about 32°C to 40°C to ensure the reaction goes to completion.

  • Work-up and Isolation: After the reaction is complete, the organic phase containing the this compound is separated. The product is then precipitated, filtered, and dried. This process can yield a product with high purity and an activity-based yield of approximately 90%.

Visualizations

Discovery and Development Timeline

G cluster_Discovery Discovery cluster_Commercialization Commercialization & Development 1949 Soil Sample Collection (A. Aguilar, Philippines) 1952_isolate Isolation of Erythromycin (Eli Lilly, J.M. McGuire) 1949->1952_isolate Screening 1952_launch Commercial Launch ('Ilosone') 1952_isolate->1952_launch Formulation 1953 Patent Granted 1952_launch->1953 Post_1953 Development of Esters (e.g., Ethylsuccinate) for Improved Stability 1953->Post_1953 Addressing Acid Lability G Erythromycin Erythromycin Base Reaction Esterification Reaction (18-40°C) Erythromycin->Reaction ESC Ethyl Succinyl Chloride ESC->Reaction Solvent Two-Phase System (THF + Aqueous Base) Solvent->Reaction EES Erythromycin Ethylsuccinate Reaction->EES G Erythromycin Erythromycin Binding Binding Event Erythromycin->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Translocation Peptide Chain Translocation Blocked Binding->Translocation ProteinSynth Protein Synthesis Inhibited Translocation->ProteinSynth Growth Bacterial Growth Arrested (Bacteriostatic) ProteinSynth->Growth

References

An In-depth Technical Guide to the Synthesis of Erythromycin Ethylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Erythromycin (B1671065) Ethylsuccinate, a widely used macrolide antibiotic. This document details the chemical pathway, experimental protocols, quantitative data, and process workflows involved in the esterification of Erythromycin A.

Introduction

Erythromycin Ethylsuccinate is the 2'-ethylsuccinate ester of Erythromycin A. Erythromycin itself is produced through fermentation by a strain of Saccharopolyspora erythraea. The esterification to this compound is a critical post-fermentation chemical modification that improves the drug's oral bioavailability and taste profile, making it more suitable for administration, particularly in pediatric formulations. This guide focuses on the chemical synthesis process that converts Erythromycin A base into its ethylsuccinate ester.

Synthesis Pathway

The core of the this compound synthesis is the esterification of the hydroxyl group at the 2'-position of the desosamine (B1220255) sugar of Erythromycin A with ethyl succinyl chloride. This reaction is typically carried out in a two-phase system to facilitate the reaction and subsequent purification.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the 2'-hydroxyl group of Erythromycin A attacks the electrophilic carbonyl carbon of ethyl succinyl chloride. An acid scavenger, typically a weak base such as potassium carbonate, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Erythromycin_A Erythromycin A Esterification Esterification Reaction Erythromycin_A->Esterification Ethyl_Succinyl_Chloride Ethyl Succinyl Chloride Ethyl_Succinyl_Chloride->Esterification Solvent Two-Phase System (e.g., Tetrahydrofuran/Water) Solvent->Esterification Base Aqueous Base (e.g., K2CO3) Base->Esterification Temperature Controlled Temperature (e.g., 18-20°C) Temperature->Esterification Erythromycin_Ethylsuccinate This compound Byproduct Potassium Chloride + Water + CO2 Esterification->Erythromycin_Ethylsuccinate Esterification->Byproduct

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of this compound based on established protocols.

Table 1: Reactant and Solvent Quantities

ComponentRoleTypical QuantityMolar Ratio (Relative to Erythromycin A)
Erythromycin A (dihydrate)Starting Material60 g1
Ethyl Succinyl ChlorideAcylating Agent36.7 g~2.7
TetrahydrofuranOrganic Solvent208 mL-
47% Potassium Carbonate SolutionAqueous Base93 g-
WaterAqueous Phase178 mL-

Table 2: Reaction Conditions and Performance

ParameterValue
Initial Reaction Temperature18-20°C
Ethyl Succinyl Chloride Addition Time~1 hour
Post-Addition Temperature32-40°C
pH of Aqueous Phase7.0-8.5
Weight Yield~100%
Activity-Based Process Yield~90%[1]
Purity (by HPLC)>98%

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment
  • Reactants: Erythromycin A (USP grade, dihydrate), Ethyl Succinyl Chloride, Potassium Carbonate (K₂CO₃), Sodium Citrate (B86180), Celite (diatomaceous earth).

  • Solvents: Tetrahydrofuran (THF), Water (deionized).

  • Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, temperature probe, pH meter, filtration apparatus (Büchner funnel), vacuum oven.

Step-by-Step Synthesis Procedure
  • Dissolution: In a stirred reactor, dissolve 60 g of Erythromycin A (dihydrate) in 208 mL of tetrahydrofuran.

  • Addition of Aqueous Base: To the solution from step 1, add 93 g of a 47% potassium carbonate solution and 178 mL of water.

  • Cooling: Cool the stirred mixture to a temperature between 18°C and 20°C.[1]

  • Acylation: Slowly add 36.7 g of ethyl succinyl chloride to the cooled mixture over a period of approximately one hour. Maintain the temperature at 18-20°C during the addition.[1]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a solvent system of 10% methanol (B129727) in methylene (B1212753) chloride.[1] The reaction is considered complete when the Erythromycin A spot is no longer visible.

  • pH Adjustment and Warming: After the addition is complete, measure the pH of the aqueous phase and ensure it is between 7.0 and 8.5. Add 3.0 g of sodium citrate and increase the temperature of the mixture to 35°C. Stir for 30 minutes.[1]

  • Phase Separation: Stop the stirring and allow the layers to separate. Remove the lower aqueous phase.

  • Clarification: Add Celite to the remaining organic solution, stir, and then filter to remove any insoluble particles.

  • Crystallization:

    • Cool the clarified solution to 18-20°C.

    • Slowly add water until the solution becomes hazy (approximately 50 mL).

    • Seed the solution with a few crystals of this compound.

    • Once a good slurry has formed, continue to slowly add the remaining water (approximately 450 mL).

    • Stir the slurry at about 15°C for several hours to ensure complete crystallization.

  • Isolation and Drying:

    • Filter the crystalline product using a Büchner funnel.

    • Wash the crystals with cold water.

    • Dry the product in a vacuum oven at a controlled temperature.

G cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Dissolve Dissolve Erythromycin A in THF Start->Dissolve Add_Base Add Aqueous K2CO3 and Water Dissolve->Add_Base Cool Cool to 18-20°C Add_Base->Cool Add_ESC Slowly Add Ethyl Succinyl Chloride Cool->Add_ESC Monitor Monitor with TLC Add_ESC->Monitor Warm Warm to 35°C Add Sodium Citrate Monitor->Warm Reaction Complete Separate Separate Aqueous Layer Warm->Separate Clarify Clarify with Celite and Filter Separate->Clarify Crystallize Crystallize by adding Water and Seeding Clarify->Crystallize Isolate Filter and Wash Crystals Crystallize->Isolate Dry Dry under Vacuum Isolate->Dry End Final Product Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White or almost white, crystalline powder, which is hygroscopic.

  • Solubility: Practically insoluble in water, freely soluble in acetone (B3395972), anhydrous ethanol, and methanol.

  • Identification:

    • Infrared (IR) Spectroscopy: The IR spectrum should be concordant with a reference standard of this compound.

    • Chemical Tests:

      • Addition of sulfuric acid produces a reddish-brown color.

      • Dissolving in acetone followed by the addition of hydrochloric acid yields an orange color that changes to red and then deep purplish-red. Shaking with chloroform (B151607) will result in a purple chloroform layer.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is the preferred method for determining the purity of this compound and quantifying any related substances. A reversed-phase C18 column with UV detection at 215 nm is typically used. The mobile phase is often a buffered mixture of acetonitrile (B52724) and water.

Conclusion

The synthesis of this compound via the esterification of Erythromycin A is a well-established and efficient process. Careful control of reaction parameters such as temperature, pH, and reactant stoichiometry is crucial for achieving high yields and purity. The two-phase reaction system and subsequent crystallization are key to obtaining a high-quality final product that meets pharmaceutical standards. This guide provides a robust framework for researchers and drug development professionals working with this important antibiotic.

References

An In-depth Technical Guide to the Mechanism of Action of Erythromycin Ethylsuccinate on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic, is a cornerstone in the treatment of bacterial infections. Its therapeutic efficacy is rooted in its ability to selectively inhibit bacterial protein synthesis. This technical guide provides a comprehensive examination of the molecular mechanisms through which erythromycin ethylsuccinate, a prodrug of erythromycin, exerts its effects on the bacterial ribosome. We will delve into its specific binding interactions within the 50S ribosomal subunit, its impact on the nascent peptide exit tunnel (NPET) and the peptidyl transferase center (PTC), and the quantitative parameters that define its inhibitory activity. Detailed experimental protocols for key investigative techniques and visual representations of the underlying molecular pathways are provided to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound is an esterified form of erythromycin that enhances its oral bioavailability and acid stability.[1] Following administration, it is hydrolyzed to the active erythromycin base, which then targets the bacterial protein synthesis machinery. The primary mode of action is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2] This interaction physically obstructs the path of the elongating polypeptide chain, leading to a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations.[2]

The Molecular Target: The 50S Ribosomal Subunit

Erythromycin's specificity for bacterial ribosomes over their eukaryotic counterparts is a key factor in its clinical utility. It binds with a 1:1 stoichiometry to the 50S ribosomal subunit.[3][4]

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

High-resolution structural studies using cryo-electron microscopy (cryo-EM) and X-ray crystallography have precisely located the erythromycin binding site within the nascent peptide exit tunnel (NPET). The NPET is a channel that traverses the large ribosomal subunit, providing a path for the newly synthesized polypeptide chain to exit the ribosome. Erythromycin binds near the entrance of this tunnel, in close proximity to the peptidyl transferase center (PTC), the catalytic site for peptide bond formation.

Interaction with 23S rRNA

The binding of erythromycin is primarily mediated by interactions with specific nucleotides of the 23S ribosomal RNA (rRNA), which is a major structural and catalytic component of the 50S subunit. Key interactions include:

  • Hydrogen Bonds: The desosamine (B1220255) sugar of erythromycin forms crucial hydrogen bonds with adenine (B156593) residues, most notably A2058 and A2059 (E. coli numbering), in domain V of the 23S rRNA.

  • Hydrophobic Interactions: The lactone ring of erythromycin establishes hydrophobic interactions with the rRNA bases lining the tunnel wall.

Mutations in these key 23S rRNA nucleotides, particularly A2058, can confer resistance to erythromycin by reducing its binding affinity.

Role of Ribosomal Proteins

While the primary interactions are with rRNA, ribosomal proteins L4 and L22, which are located near the erythromycin binding site, also play a role. Mutations in these proteins can allosterically affect the conformation of the 23S rRNA, thereby influencing erythromycin binding and leading to resistance.

Mechanism of Inhibition

Erythromycin's presence in the NPET leads to the inhibition of protein synthesis through a multi-faceted mechanism.

Steric Hindrance and Blockade of the Nascent Peptide Chain

By partially occluding the NPET, erythromycin physically blocks the passage of the growing polypeptide chain. This steric hindrance becomes particularly effective when the nascent peptide reaches a length of approximately six to eight amino acids. The blockage can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off".

Allosteric Effects on the Peptidyl Transferase Center (PTC)

Although erythromycin does not directly bind to the PTC, its presence in the adjacent NPET can allosterically modulate the activity of this catalytic center. The binding of erythromycin can induce conformational changes in the 23S rRNA that are transmitted to the PTC, thereby affecting the efficiency of peptide bond formation.

Inhibition of Translocation

The binding of erythromycin to the 50S ribosomal subunit interferes with the translocation step of protein synthesis. Translocation is the process by which the ribosome moves one codon down the mRNA, allowing the next aminoacyl-tRNA to enter the A-site. Erythromycin's presence in the exit tunnel impedes this movement, leading to a stall in translation.

Quantitative Data

The inhibitory potency of erythromycin is quantified by various parameters, including dissociation constants (Kd) and 50% inhibitory concentrations (IC50). A lower value for these parameters indicates a higher affinity and greater inhibitory activity.

ParameterOrganism/SystemValueMethod
Dissociation Constant (Kd) Escherichia coli1.0 x 10⁻⁸ M (24°C)Radiolabeled Binding Assay
Escherichia coli1.4 x 10⁻⁸ M (5°C)Radiolabeled Binding Assay
Streptococcus pneumoniae4.9 ± 0.6 nMFilter Binding Assay ([¹⁴C]-ERY)
50% Inhibitory Concentration (IC50) In vitro translation (SNAP assay)42 ± 10 nMFluorescence-based assay
Protein Synthesis (Haemophilus influenzae)1.5 µg/mL³⁵S-amino acid incorporation

Experimental Protocols

The elucidation of erythromycin's mechanism of action has been made possible through a variety of sophisticated experimental techniques.

Ribosome Binding Assay (Radiolabeled)

This assay quantifies the direct binding of erythromycin to bacterial ribosomes.

Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits from the target bacterium.

  • [¹⁴C]-Erythromycin of known specific activity.

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT).

  • Nitrocellulose filters (0.45 µm pore size).

  • Scintillation counter and scintillation fluid.

Protocol:

  • Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of [¹⁴C]-erythromycin in binding buffer.

  • Incubate the mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and bound [¹⁴C]-erythromycin will be retained on the filter, while unbound drug will pass through.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the amount of bound [¹⁴C]-erythromycin as a function of the free [¹⁴C]-erythromycin concentration.

  • Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve.

In Vitro Translation Inhibition Assay

This assay measures the effect of erythromycin on the synthesis of a reporter protein in a cell-free system.

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract).

  • mRNA encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Amino acid mixture (including a radiolabeled amino acid like [³⁵S]-methionine if using autoradiography).

  • Erythromycin stock solution.

  • Appropriate buffers and energy sources (ATP, GTP).

Protocol:

  • Set up a series of in vitro translation reactions, each containing the cell-free extract, reporter mRNA, and amino acid mixture.

  • Add varying concentrations of erythromycin to the reactions. Include a no-drug control.

  • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reactions and quantify the amount of newly synthesized reporter protein. This can be done by measuring luciferase activity, GFP fluorescence, or by SDS-PAGE and autoradiography if a radiolabeled amino acid was used.

  • Plot the percentage of protein synthesis inhibition as a function of erythromycin concentration.

  • Determine the IC50 value, which is the concentration of erythromycin that inhibits protein synthesis by 50%.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Erythromycin Complex

This technique provides a high-resolution 3D structure of erythromycin bound to the ribosome.

Protocol:

  • Complex Formation: Incubate purified 70S ribosomes or 50S subunits with a molar excess of erythromycin to ensure saturation of the binding site.

  • Grid Preparation: Apply a small volume of the ribosome-erythromycin complex solution to a cryo-EM grid.

  • Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) to rapidly freeze the sample in a thin layer of vitreous (non-crystalline) ice. This preserves the native structure of the complex.

  • Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. A large dataset of images of individual ribosome-erythromycin complexes in different orientations is collected.

  • Image Processing: Use specialized software to select images of individual particles, align them, and reconstruct a 3D map of the complex.

  • Model Building and Refinement: Build an atomic model of the ribosome and the bound erythromycin into the cryo-EM density map and refine the model to high resolution.

X-ray Crystallography of the Ribosome-Erythromycin Complex

This method also yields high-resolution structural information.

Protocol:

  • Complex Formation and Crystallization: Prepare a highly pure and concentrated solution of the ribosome-erythromycin complex. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern.

  • Data Processing and Structure Solution: Process the diffraction data to determine the positions and intensities of the diffraction spots. Use this information to solve the phase problem and calculate an electron density map.

  • Model Building and Refinement: Build an atomic model of the ribosome and erythromycin into the electron density map and refine it to obtain a final, high-resolution structure.

Visualizations

Mechanism of Action of Erythromycin

Erythromycin_Mechanism cluster_Ribosome Bacterial Ribosome (70S) cluster_Translation Translation Process 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 50S_Subunit->NPET PTC Peptidyl Transferase Center (PTC) 50S_Subunit->PTC Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_Subunit->Protein_Synthesis_Inhibition Inhibits Translocation 30S_Subunit 30S Subunit NPET->PTC Allosteric Inhibition Nascent_Peptide Nascent Polypeptide NPET->Nascent_Peptide Blocks Egress P_Site P-Site PTC->P_Site PTC->Protein_Synthesis_Inhibition Inhibits Peptide Bond Formation A_Site A-Site E_Site E-Site mRNA mRNA Aminoacyl_tRNA Aminoacyl-tRNA Peptidyl_tRNA Peptidyl-tRNA Nascent_Peptide->Protein_Synthesis_Inhibition Leads to Erythromycin Erythromycin Erythromycin->NPET Binds to 23S rRNA (A2058, A2059)

Caption: Mechanism of Erythromycin action on the bacterial ribosome.

Experimental Workflow: Ribosome Binding Assay

Ribosome_Binding_Assay_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Separation 3. Separation & Washing cluster_Detection 4. Detection & Analysis Purify_Ribosomes Purify 70S Ribosomes or 50S Subunits Mix_Components Mix Ribosomes and [¹⁴C]-Erythromycin Purify_Ribosomes->Mix_Components Prepare_Radiolabel Prepare [¹⁴C]-Erythromycin Solutions Prepare_Radiolabel->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash with Cold Binding Buffer Filter->Wash Scintillation_Counting Measure Radioactivity (Scintillation Counting) Wash->Scintillation_Counting Data_Analysis Plot Binding Curve and Calculate Kd Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for a radiolabeled ribosome binding assay.

Conclusion

This compound, through its active form erythromycin, is a potent inhibitor of bacterial protein synthesis. Its mechanism of action is highly specific, involving binding to the 23S rRNA within the nascent peptide exit tunnel of the 50S ribosomal subunit. This binding event leads to the obstruction of the growing polypeptide chain, allosteric inhibition of the peptidyl transferase center, and impairment of translocation. The detailed molecular understanding of this mechanism, supported by quantitative binding data and high-resolution structural studies, is crucial for the rational design of new macrolide antibiotics to combat the growing threat of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of antibiotic-ribosome interactions.

References

An In-depth Technical Guide to the Solid-State Characterization of Erythromycin Ethylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the solid-state forms of Erythromycin (B1671065) Ethylsuccinate (EES), focusing on its amorphous and crystalline hydrate (B1144303) structures. Due to the absence of a publicly available single-crystal X-ray diffraction structure for EES, this document emphasizes characterization through powder X-ray diffraction (PXRD) and other relevant analytical techniques.

Introduction

Erythromycin Ethylsuccinate (EES) is an ester of the macrolide antibiotic erythromycin, formulated to enhance its oral bioavailability. The solid-state properties of an active pharmaceutical ingredient (API) like EES are critical as they can significantly influence its stability, solubility, and dissolution rate, which in turn affect its therapeutic efficacy. EES can exist in both amorphous and crystalline forms. Understanding the preparation and characterization of these forms is paramount for drug development and quality control.

This technical guide summarizes the available data on the solid-state forms of EES, provides detailed experimental protocols for their preparation and analysis, and visualizes the experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₄₃H₇₅NO₁₆[1]
Molecular Weight862.07 g/mol [1]
AppearanceWhite to off-white crystalline powder or amorphous solid[2]
Melting Point (Crystalline)~110 °C[3][4]
Melting Point (Amorphous)~165 °C
SolubilityPractically insoluble in water; freely soluble in acetone, anhydrous ethanol, and methanol.

Solid-State Forms of this compound

This compound has been characterized in two primary solid-state forms: amorphous and crystalline hydrates.

Amorphous this compound

The amorphous form of EES is characterized by a lack of long-range molecular order. This form is often preferred for its enhanced solubility and dissolution rates compared to its crystalline counterparts.

X-ray Diffraction Analysis: The amorphous nature of EES is confirmed by its powder X-ray diffraction (PXRD) pattern, which lacks sharp Bragg peaks and instead shows broad halos. A characteristic pattern exhibits a strong diffusion with two distinct halos at approximately 5° and 11° 2θ, and a vaguer halo around 18° 2θ.

Crystalline Hydrates of this compound

Crystalline forms of EES have been identified as hydrates, meaning water molecules are incorporated into the crystal lattice. A patent (US9221862B2) describes the preparation and characterization of different crystalline hydrates of EES.

Powder X-ray Diffraction (PXRD) Data: The patent provides PXRD data for a crystalline hydrate of EES. The characteristic peaks are summarized in the table below. It is important to note that PXRD peak positions can have an experimental variation of approximately ±0.2° 2θ.

Peak Position (°2θ)
~8.0
~9.3
~10.1
~11.5
~12.3
~13.6
~14.5
~15.5
~16.1
~17.1
~18.0
~18.7
~19.5
~20.3
~21.0
~21.7
~22.3
~23.2
~24.8

Experimental Protocols

This section details the methodologies for the preparation and analysis of the different solid-state forms of this compound.

Preparation of Amorphous this compound

A stable amorphous form of EES can be prepared by a melt-quenching process.

Protocol:

  • Place crystalline this compound in a suitable vessel.

  • Heat the crystalline material to its melting point of approximately 110°C. This can be achieved using an oven with circulating ventilation or a thermoregulated oil bath.

  • Maintain the molten state for 1 to 2 minutes to ensure complete melting.

  • Rapidly cool the molten product to room temperature. The solidified mass will be in an amorphous state.

  • Grind the resulting solid into a fine powder.

Preparation of Crystalline this compound Hydrate

The following protocol for the preparation of crystalline EES hydrate is based on methods described in the patent literature.

Protocol:

  • Dissolution: Dissolve erythromycin in a suitable organic solvent (e.g., a C₁-C₆ lower alcohol, C₂-C₆ lower nitrile, or C₃-C₈ lower ketone) at a temperature between 0-50°C.

  • Addition of Base and Water: Add a base such as sodium bicarbonate, sodium carbonate, or potassium carbonate, along with water, to the solution and stir.

  • Cooling: Cool the mixture to 20°C or below.

  • Esterification: Add monoethyl succinate (B1194679) halide (e.g., chloride or bromide) to the cooled mixture to initiate the esterification reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until completion.

  • pH Adjustment: Adjust the pH of the reaction mixture to a range of 7.0-8.5 using an acid or a base.

  • Phase Separation: Separate the organic phase.

  • Crystallization: Add water to the organic phase and cool to between -20°C and -10°C to induce crystallization.

  • Filtration and Drying: Filter the precipitated solid and dry to obtain the this compound crystalline hydrate.

  • Recrystallization (Optional): For higher purity, the solid can be recrystallized one or more times from a solvent system containing water and one or more of the previously mentioned organic solvents.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a key technique for distinguishing between amorphous and crystalline forms and for characterizing crystalline phases.

Protocol:

  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle.

  • Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, uniform surface.

  • Instrument Setup: Use a powder diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

  • Data Collection: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

  • Data Analysis: Analyze the resulting diffractogram. The presence of sharp peaks indicates crystallinity, while a broad halo is characteristic of an amorphous material. For crystalline samples, the peak positions (in °2θ) are used for phase identification.

Visualizations

The following diagrams illustrate the experimental workflows for preparing the different solid-state forms of this compound.

amorphous_preparation start Crystalline EES melt Melt at ~110°C start->melt Heating hold Hold in molten state for 1-2 min melt->hold cool Rapid cooling to room temperature hold->cool Quenching grind Grind solid mass cool->grind end Amorphous EES Powder grind->end crystalline_hydrate_preparation cluster_reaction Reaction Stage cluster_workup Work-up and Crystallization erythromycin Erythromycin in Organic Solvent add_base_water Add Base and Water erythromycin->add_base_water cool_mixture Cool to ≤ 20°C add_base_water->cool_mixture add_ester Add Monoethyl Succinate Halide cool_mixture->add_ester reaction_monitoring Monitor by TLC add_ester->reaction_monitoring ph_adjust Adjust pH to 7.0-8.5 reaction_monitoring->ph_adjust separate_phase Separate Organic Phase ph_adjust->separate_phase add_water_cool Add Water and Cool to -20°C to -10°C separate_phase->add_water_cool filter_dry Filter and Dry add_water_cool->filter_dry end_product Crystalline EES Hydrate filter_dry->end_product

References

An In-depth Technical Guide to the Identification of Erythromycin Ethylsuccinate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of Erythromycin (B1671065) Ethylsuccinate (EES), a widely used macrolide antibiotic. Understanding the degradation pathways and the identity of the resulting products is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. This document details the conditions under which EES degrades, the primary degradation products formed, and the analytical methodologies for their identification and quantification.

Introduction to Erythromycin Ethylsuccinate Stability

This compound is the 2'-ethylsuccinate ester of erythromycin A. While the ester form enhances the drug's acid stability compared to the erythromycin base, it is still susceptible to degradation under various environmental conditions, most notably in acidic and alkaline environments.[1] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to elucidate the intrinsic stability of EES and to develop stability-indicating analytical methods.[1][2]

Degradation Pathways of this compound

The degradation of erythromycin and its esters primarily occurs through hydrolysis of the lactone ring, hydrolysis of the glycosidic bonds, or intramolecular cyclization reactions.

Acid-Catalyzed Degradation

Under acidic conditions, this compound undergoes significant degradation.[2] The traditionally accepted model suggested that erythromycin A exists in equilibrium with erythromycin A enol ether, which then degrades to anhydroerythromycin A.[3] However, more recent kinetic studies using NMR have revealed that this mechanism may be incorrect. The revised mechanism proposes that both the enol ether and anhydroerythromycin A are in equilibrium with the parent drug. The primary irreversible degradation pathway is the slow loss of the cladinose (B132029) sugar from the erythromycin molecule.

The main degradation products formed under acidic stress are:

  • Anhydroerythromycin A: A biologically inactive spiroketal derivative formed through intramolecular cyclization.

  • Erythromycin A enol ether: An intermediate that can be in equilibrium with erythromycin A.

  • Erythromycin A: Formed via the hydrolysis of the ethylsuccinate ester.

Base-Catalyzed Degradation

In alkaline conditions, EES also undergoes significant degradation. The primary degradation pathway is the hydrolysis of the ethylsuccinate ester, leading to the formation of erythromycin A and other hydrolysis products.

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide, results in moderate degradation of this compound, leading to the formation of various oxidized derivatives.

Thermal and Photolytic Degradation

This compound is relatively stable under thermal and photolytic stress. Studies have shown only minor degradation when exposed to elevated temperatures (e.g., 60°C) and UV light.

The following diagram illustrates the revised acidic degradation pathway of this compound.

Erythromycin_Ethylsuccinate_Acidic_Degradation Revised Acidic Degradation Pathway of this compound EES Erythromycin Ethylsuccinate EA Erythromycin A EES->EA Hydrolysis EAEE Erythromycin A Enol Ether EA->EAEE Equilibrium AEA Anhydroerythromycin A EA->AEA Equilibrium DP Degradation Product (Loss of Cladinose) EA->DP Slow Degradation

Caption: Revised acidic degradation pathway of EES.

Quantitative Analysis of Degradation

The extent of degradation of this compound under various stress conditions can be quantified using stability-indicating HPLC methods. The following table summarizes typical degradation data from forced degradation studies.

Stress ConditionReagent/ConditionDurationTemperatureObservationsPotential Degradation Products
Acidic 0.1 N HCl2-4 hoursRoom TemperatureSignificant degradationAnhydroerythromycin A, Erythromycin A, Erythromycin A enol ether
Alkaline 0.1 N NaOH2-4 hoursRoom TemperatureSignificant degradationErythromycin A, other hydrolysis products
Oxidative 3% H₂O₂24 hoursRoom TemperatureModerate degradationOxidized derivatives
Thermal Solid state7 days60°CMinor degradationVarious minor degradation products
Photolytic UV light--Generally stableMinor photodegradation products

Data adapted from studies on unlabeled this compound and should be considered representative.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.

Forced Degradation Studies

The following diagram outlines a general workflow for performing forced degradation studies.

Forced_Degradation_Workflow General Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 N HCl) Neutralize Neutralization (if necessary) Acid->Neutralize Base Alkaline (e.g., 0.1 N NaOH) Base->Neutralize Oxidative Oxidative (e.g., 3% H₂O₂) Dilute Dilution to Target Concentration Oxidative->Dilute Thermal Thermal (e.g., 60°C) Thermal->Dilute Photo Photolytic (UV Light) Photo->Dilute Sample Erythromycin Ethylsuccinate Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo Neutralize->Dilute Analysis Analytical Method (e.g., HPLC, LC-MS) Dilute->Analysis

References

An In-depth Technical Guide to Erythromycin Ethylsuccinate Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to Erythromycin (B1671065) Ethylsuccinate, a widely used macrolide antibiotic. Understanding these mechanisms at a molecular level is crucial for the development of novel antimicrobial strategies and for the effective clinical management of bacterial infections. This document details the primary modes of resistance, presents quantitative data for comparative analysis, outlines key experimental protocols for studying these phenomena, and provides visualizations of the associated biological pathways and workflows.

Erythromycin, and its ester prodrug form, Erythromycin Ethylsuccinate, function by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[1][2] However, the emergence and spread of resistance pose a significant challenge to its therapeutic efficacy. Bacterial resistance to erythromycin is primarily mediated by three distinct mechanisms: target site modification, active drug efflux, and enzymatic inactivation.[1][2][3]

Core Resistance Mechanisms

Target Site Modification

The most prevalent mechanism of erythromycin resistance involves the modification of its ribosomal target, preventing effective drug binding. This is primarily achieved through the enzymatic methylation of the 23S rRNA component of the 50S ribosomal subunit.

  • erm Genes and Ribosomal Methylation: A family of genes known as erm (erythromycin ribosome methylation) encode for methyltransferase enzymes. These enzymes specifically dimethylate an adenine (B156593) residue (A2058 in Escherichia coli) within the peptidyl transferase loop of the 23S rRNA. This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype. The expression of erm genes can be either constitutive or inducible by the presence of a macrolide antibiotic.

Efflux Pumps

Efflux pumps are membrane-associated protein complexes that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. This mechanism is a significant contributor to erythromycin resistance.

  • mef and msr Genes: Two main classes of efflux pump genes are associated with macrolide resistance:

    • mef (macrolide efflux) genes: These genes, such as mef(A) and mef(E), encode for a major facilitator superfamily (MFS) transporter. This system utilizes the proton motive force to expel 14- and 15-membered macrolides, resulting in the M phenotype (resistance to macrolides but susceptibility to lincosamides and streptogramin B).

    • msr (macrolide-streptogramin resistance) genes: Genes like msr(A) and msr(D) encode for an ATP-binding cassette (ABC) transporter. These pumps utilize the energy from ATP hydrolysis to export macrolides and streptogramin B antibiotics.

Enzymatic Inactivation

A less common but important mechanism of resistance is the enzymatic inactivation of the erythromycin molecule itself.

  • ere Genes and Erythromycin Esterases: Bacteria can acquire genes, such as ereA and ereB, that encode for erythromycin esterases. These enzymes hydrolyze the macrolactone ring of erythromycin, rendering the antibiotic inactive. This enzymatic degradation prevents the antibiotic from binding to its ribosomal target.

Quantitative Data on Erythromycin Resistance

The following tables summarize key quantitative data related to erythromycin resistance mechanisms, providing a basis for comparison and analysis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Erythromycin for Susceptible and Resistant Bacterial Strains

Bacterial SpeciesResistance MechanismGenotypeErythromycin MIC Range (µg/mL)Reference
Streptococcus pneumoniaeSusceptibleWild-type≤ 0.25
Streptococcus pneumoniaeTarget Site Modificationerm(B)> 256
Streptococcus pneumoniaeEfflux Pumpmef(E)/mel8 - 16
Staphylococcus aureusSusceptibleWild-type0.25 - 1
Enterococcus faecalisSusceptibleWild-type1 - 4
Streptococcus pyogenesEfflux Pumpmef(A)≥ 1
Group C StreptococcusEfflux Pumpmef(A) or mef(E)Not specified
Group G StreptococcusTarget Site Modificationerm(TR)Not specified

Table 2: Kinetic Parameters of Erythromycin Inactivating Enzymes

EnzymeSource OrganismKm (mM)kcat (min-1)Vmax (mM min-1)Reference
EreB (free)Escherichia coli438.49Not specifiedNot specified
EreB (immobilized)Escherichia coli1129.041690.01

Table 3: Gene Expression Changes in Erythromycin-Resistant Bacteria

Bacterial SpeciesResistance GeneConditionFold Change in ExpressionReference
Streptococcus pneumoniaemef(E)Erythromycin induction> 10

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate erythromycin resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Erythromycin Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. Further dilute in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin solution in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the erythromycin dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.

Molecular Detection of Resistance Genes

Polymerase Chain Reaction (PCR) is a fundamental technique for detecting the presence of specific resistance genes.

Protocol: Conventional PCR for ermB Detection

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard phenol-chloroform method.

  • PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward primer for ermB (e.g., 5'-GATACCGTTTACGAAATTGG-3'), and reverse primer for ermB (e.g., 5'-AATTGTATTGGCGTTAAAGG-3').

  • PCR Amplification:

    • Initial denaturation: 94°C for 2 minutes.

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 58°C for 30 seconds.

      • Extension: 72°C for 2 minutes.

    • Final extension: 72°C for 5 minutes.

  • Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1.5% agarose (B213101) gel stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide).

  • Visualization: Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates the presence of the ermB gene.

Quantification of Resistance Gene Expression

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of resistance genes.

Protocol: qRT-PCR for mefA Gene Expression

  • RNA Extraction and cDNA Synthesis: Extract total RNA from bacterial cultures grown with and without sub-inhibitory concentrations of erythromycin. Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.

  • qRT-PCR Reaction Setup: Prepare a reaction mixture containing SYBR Green master mix, cDNA template, and primers specific for the mefA gene and a housekeeping gene (e.g., 16S rRNA) for normalization.

  • qRT-PCR Program:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the mefA gene and the housekeeping gene in both the induced and uninduced conditions. Calculate the relative fold change in mefA expression using the ΔΔCt method.

Efflux Pump Activity Assay

Fluorescent dyes can be used to assess the activity of efflux pumps.

Protocol: Ethidium Bromide Efflux Assay

  • Cell Preparation: Grow bacterial cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., phosphate-buffered saline).

  • Loading with Ethidium Bromide: Resuspend the cells in the buffer containing ethidium bromide and an efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) to allow the dye to accumulate inside the cells.

  • Washing: Centrifuge the cells to remove the extracellular ethidium bromide and the inhibitor, and resuspend them in fresh buffer.

  • Initiation of Efflux: Add an energy source (e.g., glucose) to the cell suspension to energize the efflux pumps.

  • Fluorescence Measurement: Monitor the decrease in intracellular fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of ethidium bromide.

Enzymatic Inactivation Assay

The activity of erythromycin-inactivating enzymes can be measured by monitoring the disappearance of the substrate.

Protocol: Spectrophotometric Assay for Erythromycin Esterase

  • Enzyme Preparation: Purify the erythromycin esterase from a bacterial lysate or use a commercially available enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of erythromycin in a suitable buffer at the optimal pH for the enzyme.

  • Enzyme Reaction: Initiate the reaction by adding the purified enzyme to the reaction mixture.

  • Monitoring the Reaction: At various time points, stop the reaction (e.g., by adding a denaturing agent).

  • Quantification of Erythromycin: Quantify the remaining erythromycin concentration using a suitable method, such as high-performance liquid chromatography (HPLC).

  • Calculation of Enzyme Kinetics: Determine the initial reaction velocity at different substrate concentrations and calculate the Km and Vmax values using a Michaelis-Menten plot.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core resistance mechanisms and experimental workflows.

Erythromycin_Resistance_Mechanisms cluster_mechanisms Core Resistance Mechanisms cluster_details Molecular Basis Target_Site_Modification Target Site Modification erm_genes erm genes (e.g., ermA, ermB, ermC) Target_Site_Modification->erm_genes mediated by Efflux_Pumps Efflux Pumps mef_msr_genes mef/msr genes (e.g., mefA, msrA) Efflux_Pumps->mef_msr_genes mediated by Enzymatic_Inactivation Enzymatic Inactivation ere_genes ere genes (e.g., ereA, ereB) Enzymatic_Inactivation->ere_genes mediated by Methylation 23S rRNA Methylation (at A2058) erm_genes->Methylation encode methyltransferases for Ribosome 50S Ribosomal Subunit Methylation->Ribosome modifies Reduced_Binding Reduced Erythromycin Binding Affinity Ribosome->Reduced_Binding leads to Efflux_Pump_Proteins Efflux Pump Proteins mef_msr_genes->Efflux_Pump_Proteins encode Drug_Export Active Export of Erythromycin Efflux_Pump_Proteins->Drug_Export cause Esterase_Enzymes Erythromycin Esterases ere_genes->Esterase_Enzymes encode Hydrolysis Hydrolysis of Macrolactone Ring Esterase_Enzymes->Hydrolysis catalyze

Caption: Overview of the three primary mechanisms of erythromycin resistance in bacteria.

Experimental_Workflow_Resistance_Detection cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_biochemical Biochemical Analysis MIC_Determination MIC Determination (Broth Microdilution) Resistance_Phenotype Resistance_Phenotype MIC_Determination->Resistance_Phenotype Efflux_Assay Efflux Pump Assay (Fluorescent Dye) Efflux_Activity Efflux_Activity Efflux_Assay->Efflux_Activity DNA_Extraction Bacterial DNA Extraction PCR PCR for Resistance Gene Detection (erm, mef, ere) DNA_Extraction->PCR qRT_PCR qRT-PCR for Gene Expression Analysis DNA_Extraction->qRT_PCR Gene_Presence Gene_Presence PCR->Gene_Presence Gene_Expression_Level Gene_Expression_Level qRT_PCR->Gene_Expression_Level Enzyme_Purification Enzyme Purification (Erythromycin Esterase) Enzyme_Kinetics Enzyme Kinetics Assay (Spectrophotometry/HPLC) Enzyme_Purification->Enzyme_Kinetics Inactivation_Efficiency Inactivation_Efficiency Enzyme_Kinetics->Inactivation_Efficiency Bacterial_Isolate Bacterial Isolate Bacterial_Isolate->MIC_Determination Bacterial_Isolate->Efflux_Assay Bacterial_Isolate->DNA_Extraction Bacterial_Isolate->Enzyme_Purification

Caption: A typical experimental workflow for characterizing erythromycin resistance.

Target_Site_Modification_Pathway Erythromycin Erythromycin Ribosome_WT Wild-Type 50S Ribosomal Subunit Erythromycin->Ribosome_WT binds to Protein_Synthesis Protein Synthesis Erythromycin->Protein_Synthesis inhibits Ribosome_Modified Modified 50S Ribosomal Subunit (Methylated 23S rRNA) Erythromycin->Ribosome_Modified cannot bind effectively Ribosome_WT->Protein_Synthesis enables Ribosome_WT->Ribosome_Modified becomes Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth is essential for Resistance Resistance to Erythromycin Protein_Synthesis->Resistance erm_Gene erm Gene Methyltransferase Methyltransferase Enzyme erm_Gene->Methyltransferase encodes Methyltransferase->Ribosome_WT methylates SAM S-adenosyl methionine (SAM) SAM->Methyltransferase donates methyl group Ribosome_Modified->Protein_Synthesis continues in presence of erythromycin

Caption: Signaling pathway of target site modification leading to erythromycin resistance.

References

Methodological & Application

Application Note: Quantification of Erythromycin Ethylsuccinate Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a macrolide antibiotic widely used to treat various bacterial infections. It is often administered as the prodrug erythromycin ethylsuccinate (EES) to improve its stability and oral bioavailability. Accurate quantification of EES in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the precise determination of EES and its related substances.

This application note provides a detailed protocol for the quantification of this compound using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The described method is capable of separating EES from its degradation products and related impurities, making it suitable for routine quality control and stability studies.

Principle of the Method

The method utilizes isocratic RP-HPLC with UV detection to separate and quantify this compound. The stationary phase is a C18 column, and the mobile phase consists of a buffered organic-aqueous mixture. This combination allows for the effective separation of the relatively nonpolar EES from more polar and nonpolar impurities. The detection is performed at a low UV wavelength where the analyte exhibits significant absorbance.

Materials and Reagents

  • Reference Standard: this compound (USP Reference Standard or equivalent)

  • Reagents:

  • Equipment:

    • HPLC system with an isocratic pump, autosampler, column oven, and UV detector

    • Analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Sonicator

    • Syringe filters (0.45 µm)

Experimental Protocols

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column X-Terra™ C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.025 M Ammonium dihydrogen phosphate buffer (60:40, v/v), pH adjusted to 7.0 with 10% (w/v) sodium hydroxide[1][2]
Flow Rate 1.0 mL/min[1]
Injection Volume 100 µL
Column Temperature Ambient
Detection UV at 205 nm
Run Time Approximately 15 minutes
Preparation of Solutions

4.2.1. Mobile Phase Preparation

  • Buffer Preparation: Dissolve an appropriate amount of ammonium dihydrogen phosphate in ultrapure water to obtain a 0.025 M solution.

  • pH Adjustment: Adjust the pH of the buffer solution to 7.0 using a 10% (w/v) sodium hydroxide solution.

  • Mobile Phase Mixture: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio.

  • Degassing: Degas the mobile phase using sonication or vacuum filtration before use.

4.2.2. Standard Solution Preparation (500 µg/mL)

  • Accurately weigh about 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add a small amount of acetonitrile to dissolve the standard.

  • Dilute to volume with the mobile phase and mix well.

  • This working standard solution should be freshly prepared as EES can hydrolyze over time.

4.2.3. Sample Solution Preparation (from Powder for Oral Suspension)

  • Weigh a portion of the powder for oral suspension equivalent to 50 mg of EES and transfer it into a 100 mL volumetric flask.

  • Add 20 mL of acetonitrile and sonicate for 5 minutes to facilitate dissolution.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the chromatographic system should be verified. Inject the standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound and its common related substances.

CompoundRetention Time (min) (Approx.)
Erythromycin C~3.5
Erythromycin A~5.0
Erythromycin B~6.5
This compound ~10.0

Note: Retention times may vary slightly depending on the specific column and system.

Visualization of Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC quantification of this compound.

G Experimental Workflow for EES Quantification prep Solution Preparation standard Prepare Standard Solution (500 µg/mL) prep->standard sample Prepare Sample Solution (from dosage form) prep->sample system_suitability System Suitability Test (Inject Standard x6) standard->system_suitability analysis Sample Analysis (Inject Sample) sample->analysis hplc HPLC Analysis hplc->analysis data Data Acquisition and Processing analysis->data quant Quantification (Compare Sample to Standard) data->quant report Generate Report quant->report HPLC_System Logical Flow of HPLC System Components mobile_phase Mobile Phase Reservoir (Acetonitrile:Buffer) pump Isocratic Pump (1.0 mL/min) mobile_phase->pump injector Autosampler/Injector (100 µL injection) pump->injector column C18 Column (Ambient Temperature) injector->column detector UV Detector (205 nm) column->detector data_system Data Acquisition System (Chromatogram) detector->data_system

References

Application Note and Protocol: Quantitative Analysis of Erythromycin Ethylsuccinate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin (B1671065) is a macrolide antibiotic widely employed in the treatment of various bacterial infections. It is often administered as its ethylsuccinate ester prodrug, Erythromycin Ethylsuccinate, to enhance its oral bioavailability.[1] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and drug metabolism (DMPK) studies. This document provides a detailed protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective analytical technique.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of this compound from human plasma. An isotopically labeled analog, such as this compound-¹³C,d₃, is recommended as an internal standard (IS) to ensure accuracy and precision by compensating for variations in sample preparation and instrument response.[1][2]

Materials and Reagents
  • This compound reference standard

  • This compound-¹³C,d₃ (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (B78521) (1M)

  • Human plasma (blank)

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting this compound from biological matrices.[3][4]

  • Aliquoting: In a polypropylene (B1209903) tube, add 500 µL of the plasma sample.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., this compound-¹³C,d₃ in methanol) to the plasma sample. For calibration standards and quality control (QC) samples, add the appropriate concentration of the this compound standard solution.

  • Alkalinization: To adjust the pH to approximately 9-10, add 50 µL of 1M sodium hydroxide. Vortex the sample for 30 seconds.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase. Vortex for 1 minute to ensure complete dissolution.

  • Final Centrifugation/Filtration: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A reverse-phase C18 column is typically used for the chromatographic separation of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 35°C
Gradient Elution A multi-step gradient is often used. For example: Initial: 98% A, 2% B; 0-3 min: ramp to 30% A, 70% B; 3-3.5 min: ramp to 5% A, 95% B; 3.5-4 min: return to initial conditions; 4-7 min: re-equilibration.
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for this analysis. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Cone Gas Flow 10 L/hr
Desolvation Gas Flow 1000 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions and Fragmentation

The selection of appropriate MRM transitions is crucial for the sensitivity and selectivity of the LC-MS/MS method. The precursor ion for this compound corresponds to the protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation (CID).

Table 1: MRM Transitions for this compound and its Metabolite Erythromycin

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)Dwell Time (ms)
This compound 862.5734.520100
862.5158.240100
Erythromycin (Metabolite) 734.5576.425100
734.5158.235100
This compound-¹³C,d₃ (IS) 867.5720.630100
867.5162.240100

Note: Collision energies are instrument-dependent and should be optimized.

Fragmentation Rationale:

  • This compound: The precursor ion at m/z 862.5 is the protonated molecule [M+H]⁺. A key fragmentation is the loss of the ethylsuccinate group, resulting in the protonated erythromycin molecule at m/z 734.5. Another characteristic fragment is the protonated desosamine (B1220255) sugar moiety at m/z 158.2.

  • Erythromycin: The precursor ion at m/z 734.5 corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 576.4 results from the neutral loss of the cladinose (B132029) sugar. The fragment at m/z 158.2 is the protonated desosamine sugar.

  • This compound-¹³C,d₃ (IS): The precursor ion at m/z 867.5 is the protonated labeled internal standard. The product ion at m/z 720.6 likely represents the loss of the ethylsuccinate group. The product ion at m/z 162.2 corresponds to the labeled desosamine sugar, showing a +4 Da shift from the unlabeled fragment.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma_sample Plasma Sample (500 µL) add_is Spike Internal Standard plasma_sample->add_is alkalinize Alkalinize (1M NaOH) add_is->alkalinize extract Extract (MTBE) alkalinize->extract centrifuge1 Centrifuge (4000 rpm) extract->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge/Filter reconstitute->centrifuge2 lc_separation LC Separation (C18 Column) centrifuge2->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis peak_integration Peak Area Integration data_analysis->peak_integration ratio_calc Analyte/IS Ratio peak_integration->ratio_calc calibration_curve Calibration Curve ratio_calc->calibration_curve concentration Determine Concentration calibration_curve->concentration

Caption: LC-MS/MS workflow for this compound analysis.

Logical Relationship of Analytes

analyte_relationship EES This compound (Prodrug) Ery Erythromycin (Active Metabolite) EES->Ery Metabolism (in vivo) IS This compound-¹³C,d₃ (Internal Standard) Plasma Biological Matrix (Human Plasma) Plasma->EES Plasma->Ery Plasma->IS Spiked for analysis

Caption: Relationship between the prodrug, metabolite, and internal standard.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and Multiple Reaction Monitoring ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. Proper optimization of chromatographic and mass spectrometric parameters is essential to achieve the best performance on a specific instrument.

References

Application Note: Quantification of Erythromycin Ethylsuccinate in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythromycin (B1671065) is a macrolide antibiotic used to treat a wide range of bacterial infections by inhibiting protein synthesis.[1] To improve its oral bioavailability and stability, it is often administered as the prodrug Erythromycin Ethylsuccinate.[1] Accurate quantification of this compound and its active metabolite, erythromycin, in biological matrices like plasma is critical for pharmacokinetic (PK) and bioequivalence studies.[1][2][3] This application note details a robust, sensitive, and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and uses a stable isotope-labeled internal standard or a structurally similar analog to ensure accuracy and precision.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix using liquid-liquid extraction. The extract is then evaporated and reconstituted in a suitable solvent. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer. The instrument is operated in the positive electrospray ionization (ESI+) mode, with quantification performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Standards: this compound and Internal Standard (e.g., Roxithromycin or a stable isotope-labeled standard like Erythromycin-¹³C,d₃).

  • Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade).

  • Buffers and Additives: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade), Sodium Hydroxide (NaOH), Ultrapure water.

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve accurately measured amounts of this compound and the Internal Standard in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to the desired concentration (e.g., 100 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 500 µL of plasma (blank, standard, QC, or unknown sample) into a 2 mL microcentrifuge tube.

  • Spike the samples with the IS working solution (structurally similar IS like Roxithromycin or a stable isotope-labeled IS is recommended).

  • Add 50 µL of 1 M NaOH to alkalinize the sample to a pH of approximately 10. Vortex briefly.

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.

  • Centrifuge at 10,000 x g for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 acetonitrile:water). Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters
ParameterCondition
LC Conditions
ColumnC18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile PhaseA: Water with 1.67 mmol/L acetic acid B: Acetonitrile
Flow Rate0.3 - 0.7 mL/min
Injection Volume10 - 20 µL
Column Temperature35°C
MS/MS Conditions
Ion SourceElectrospray Ionization (ESI), Positive Mode
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage3500 V
Temperature450°C
Example Transitions To be optimized:This compound: Q1: 862.5 -> Q3: 734.5 Erythromycin: Q1: 734.5 -> Q3: 158.1
Data Analysis
  • Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

  • Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Summary of Method Validation Parameters

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for this compound in human plasma.

Validation ParameterResult
Linearity Range2 - 2500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Recovery73.1% - 91.1%
Precision & AccuracyWithin acceptable limits as per regulatory guidelines
StabilitySamples are stable under typical benchtop, freeze/thaw, and long-term storage conditions.

Visualizations

LC-MS/MS Analytical Workflow

The following diagram illustrates the complete workflow from plasma sample processing to final data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (500 µL) Spike 2. Spike Internal Standard Plasma->Spike Alkalinize 3. Alkalinize (NaOH) Spike->Alkalinize LLE 4. LLE (MTBE) Alkalinize->LLE Centrifuge 5. Centrifuge & Separate LLE->Centrifuge Evaporate 6. Evaporate Organic Layer Centrifuge->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Separate 9. C18 Column Separation Inject->Separate Detect 10. ESI+ MRM Detection Separate->Detect Process 11. Peak Integration & Ratio Calculation Detect->Process Quantify 12. Quantify via Calibration Curve Process->Quantify Result 13. Final Concentration (ng/mL) Quantify->Result

Caption: Workflow for this compound analysis in plasma.

Logical Relationship: Prodrug to Active Metabolite

This diagram shows the relationship between the administered prodrug and its active form, which are often measured simultaneously.

Prodrug_Metabolite Prodrug This compound (Administered Prodrug) Hydrolysis In Vivo Hydrolysis (e.g., in intestines/liver) Prodrug->Hydrolysis Absorption Active Erythromycin (Active Metabolite) Hydrolysis->Active Excretion Metabolism & Excretion Active->Excretion

Caption: Conversion of this compound to Erythromycin.

References

Application Notes and Protocols: Utilizing Erythromycin Ethylsuccinate in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythromycin (B1671065), a macrolide antibiotic, is a well-established bacteriostatic agent used in the treatment of a variety of bacterial infections. Its ethylsuccinate ester form offers improved stability for administration. Beyond its direct antimicrobial effects, erythromycin and its derivatives are also investigated for their immunomodulatory and anti-inflammatory properties. These application notes provide comprehensive protocols for the use of Erythromycin Ethylsuccinate in bacterial cell culture to assess its antibacterial efficacy.

Mechanism of Action

This compound is a prodrug that is hydrolyzed to the active erythromycin base.[1] Erythromycin functions by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, which is a critical component of the protein synthesis machinery in bacteria.[1][2] This binding obstructs the translocation of peptides, effectively halting the elongation of the protein chain. The disruption of essential protein synthesis inhibits bacterial growth and replication, resulting in a bacteriostatic effect. At higher concentrations or against highly susceptible organisms, it may exhibit bactericidal properties.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Protein Nascent Polypeptide Chain 50S_subunit->Protein Peptide bond formation Inhibition Inhibition of Translocation 50S_subunit->Inhibition 30S_subunit 30S Subunit Erythromycin Erythromycin Erythromycin->50S_subunit Binds to mRNA mRNA mRNA->30S_subunit tRNA Aminoacyl-tRNA tRNA->50S_subunit No_Protein No Protein Synthesis Inhibition->No_Protein

Caption: Mechanism of Erythromycin Action.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for erythromycin can vary significantly between different bacterial species and even among strains of the same species, particularly due to the development of resistance.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Notes
Staphylococcus aureusATCC 25925, clinical isolates0.25 - >2048Some strains exhibit high-level resistance.
Bacillus subtilisVarious strains0.03 - 1Generally susceptible.
Escherichia coliATCC 25922 and othersGenerally high (>16)Often intrinsically resistant or have acquired resistance.
Pseudomonas aeruginosaVarious strainsGenerally high (>128)Typically resistant to erythromycin.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Sterile 0.22 µm syringe filter

Protocol:

  • Dissolution: Prepare a stock solution of this compound in a suitable solvent like ethanol. For example, to make a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of 95% ethanol.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This can be standardized by adjusting the optical density (OD) at 600 nm to a value corresponding to this concentration (typically around 0.08-0.1).

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control well (bacteria only) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • This can be determined visually or by measuring the OD at 600 nm using a microplate reader.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculate Inoculate plate with bacteria Inoculum->Inoculate Antibiotic Prepare Erythromycin Stock Dilution Serial Dilution of Erythromycin in 96-well plate Antibiotic->Dilution Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Results (Visually or OD600) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC Determination.

Bacterial Growth Curve Analysis

This protocol assesses the effect of different concentrations of this compound on bacterial growth over time.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB Broth, TSB)

  • This compound stock solution

  • Sterile culture tubes or a 96-well plate

  • Shaking incubator

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare an overnight culture of the bacteria. Dilute the culture in fresh medium to an OD₆₀₀ of approximately 0.05.

  • Experimental Setup:

    • Prepare culture tubes or wells of a microplate with fresh medium containing different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC).

    • Include a control group with no antibiotic.

  • Inoculation: Inoculate each tube or well with the diluted bacterial culture.

  • Incubation and Measurement:

    • Incubate the cultures at 37°C with shaking.

    • At regular intervals (e.g., every 30-60 minutes), measure the OD₆₀₀ of each culture.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves for each concentration of the antibiotic.

Logical Flow for a Typical Experiment

Start Start Experiment Prepare_Stock Prepare Erythromycin Stock Solution Start->Prepare_Stock Prepare_Culture Prepare Overnight Bacterial Culture Start->Prepare_Culture Setup_Experiment Set up Experimental and Control Groups Prepare_Stock->Setup_Experiment Prepare_Culture->Setup_Experiment Add_Antibiotic Add Erythromycin to Experimental Groups Setup_Experiment->Add_Antibiotic Inoculate Inoculate all Groups with Bacteria Add_Antibiotic->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Monitor_Growth Monitor Bacterial Growth (e.g., OD600) Incubate->Monitor_Growth Analyze Analyze Data (e.g., Growth Curves, MIC) Monitor_Growth->Analyze End End Experiment Analyze->End

Caption: General Experimental Workflow.

Cytotoxicity Assay (MTT Assay) on Mammalian Cells

It is often necessary to assess the toxicity of an antibiotic on mammalian cells, especially in the context of drug development.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

These protocols provide a framework for the effective use of this compound in bacterial cell culture for research and drug development purposes. Adherence to standardized methods is crucial for obtaining reliable and comparable data. The provided information on its mechanism of action and MIC values against various bacterial species will aid in designing and interpreting experiments.

References

Erythromycin Ethylsuccinate: A Chromatographic Reference Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

Erythromycin (B1671065) Ethylsuccinate, an ester of the macrolide antibiotic erythromycin, is a widely used prodrug that enhances the oral bioavailability of the active compound.[1] In the realm of pharmaceutical quality control and research, Erythromycin Ethylsuccinate serves as a critical reference standard for various chromatographic techniques. Its well-characterized properties and availability as a certified reference material from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) make it an indispensable tool for ensuring the identity, purity, and potency of erythromycin-containing drug products.[2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC).

Chromatographic Analysis of this compound

High-performance liquid chromatography is the predominant analytical technique for the characterization and quantification of this compound.[3] Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing C18 columns to separate this compound from its related substances and degradation products. The selection of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is crucial for achieving optimal separation. Detection is commonly performed using ultraviolet (UV) spectrophotometry at wavelengths around 205 nm or 215 nm.

The following table summarizes typical chromatographic conditions reported in the literature for the analysis of this compound.

ParameterMethod 1Method 2Method 3
Chromatographic Column X-Terra™ C18C18 reversed-phase (25 cm x 4.6 mm I.D.)Newcrom R1
Mobile Phase Acetonitrile: 0.025 M Ammonium (B1175870) dihydrogen phosphate (B84403) buffer (60:40, v/v), pH 7.0Acetonitrile: 0.2 M Tetrabutylammonium sulphate (pH 6.5): 0.2 M Phosphate buffer (pH 6.5): Water (x:5:5:(90-x))Acetonitrile, Water, and Phosphoric acid
Flow Rate 1.0 mL/min1.5 mL/minNot Specified
Detection Wavelength 205 nm215 nmNot Specified
Column Temperature Not Specified35 °CNot Specified

Experimental Protocols

This section provides a detailed protocol for the preparation of standard and sample solutions and a representative HPLC method for the analysis of this compound.

Preparation of Standard Solution

A working standard solution of this compound is essential for the accurate quantification of the analyte in pharmaceutical preparations.

Materials:

  • This compound Reference Standard (e.g., USP or EP)

  • Acetonitrile (HPLC grade)

  • Mobile Phase (as specified in the HPLC method)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh a suitable amount of this compound Reference Standard.

  • Transfer the weighed standard to a volumetric flask.

  • Add a small portion of acetonitrile to dissolve the standard.

  • Dilute to the final volume with the mobile phase to achieve the desired concentration (e.g., 500 µg/mL).

  • Mix the solution thoroughly to ensure homogeneity.

HPLC Method for the Assay of this compound

The following protocol is a representative isocratic RP-HPLC method for the routine analysis of this compound.

Chromatographic Conditions:

  • Column: X-Terra™ C18 analytical column

  • Mobile Phase: A mixture of acetonitrile and 0.025 M ammonium dihydrogen phosphate buffer (60:40, v/v), adjusted to pH 7.0.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 205 nm

  • Column Temperature: Ambient

System Suitability:

Before sample analysis, the chromatographic system must be evaluated to ensure its performance. This is typically done by injecting the standard solution multiple times and assessing parameters such as peak area repeatability (Relative Standard Deviation ≤ 2%), tailing factor, and theoretical plates.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution (prepared similarly to the standard solution from the drug product) and record the chromatogram.

  • Calculate the concentration of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard.

Method Validation

A stability-indicating HPLC method for this compound has been validated according to ICH guidelines, demonstrating its suitability for quality control. Key validation parameters are summarized below:

Validation ParameterResult
Linearity Range 400 to 600 µg/mL
Precision (Intra- and Inter-day RSD) <0.65%
Accuracy (Mean Recovery) 99.5%
Specificity The method is able to selectively determine this compound in the presence of its impurities and degradation products.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the use of this compound as a reference standard in a typical chromatographic analysis.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Overall analytical workflow for chromatographic analysis.

Start Start Weigh_Standard Accurately weigh This compound RS Start->Weigh_Standard Dissolve Dissolve in Acetonitrile Weigh_Standard->Dissolve Dilute Dilute to volume with Mobile Phase Dissolve->Dilute Mix Mix thoroughly Dilute->Mix Inject Inject into HPLC system Mix->Inject End End Inject->End

Protocol for the preparation of the reference standard solution.

Conclusion

This compound is a well-established and reliable reference standard for the chromatographic analysis of erythromycin-containing pharmaceuticals. The use of validated HPLC methods, coupled with proper preparation of reference standard solutions, ensures the accuracy and reliability of analytical data, which is paramount for drug quality control and research. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with this important antibiotic.

References

Application Note & Protocol: Preparation of Erythromycin Ethylsuccinate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) Ethylsuccinate (EES) is the ethylsuccinate ester of erythromycin, a macrolide antibiotic. It serves as a prodrug, which is hydrolyzed in vivo to the active erythromycin base. Erythromycin inhibits bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome[1][2][3]. Due to its chemical properties, EES is a white or almost white crystalline powder that is hygroscopic and practically insoluble in water[4][5]. Therefore, preparation of stock solutions for in vitro experiments requires the use of organic solvents. This document provides a detailed protocol for the preparation, storage, and handling of EES stock solutions to ensure stability and experimental reproducibility.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of Erythromycin Ethylsuccinate stock solutions.

ParameterDataReference(s)
Appearance White or almost white, crystalline powder
Solubility Practically Insoluble: Water Freely Soluble: DMSO, Ethanol (B145695), Methanol, Acetone
Recommended Solvents DMSO, 95% Ethanol
Example Stock Concentration 10 mM to 199 mM in DMSO (172 mg/mL) 20 mg/mL in 95% Ethanol
Stock Solution Storage In DMSO: -80°C for up to 2 years; -20°C for up to 1 year In Ethanol: -20°C for up to 1 year
Powder Storage In an airtight container, protected from light

Experimental Protocol: Preparation of a 100 mM EES Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (EES) powder (MW: 862.05 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Pre-Weighing Preparation: Before opening, bring the EES powder container to room temperature to prevent condensation, as the compound is hygroscopic.

  • Weighing EES: In a suitable weighing vessel, accurately weigh out the desired amount of EES powder. For 1 mL of a 100 mM stock solution, you will need 86.2 mg.

  • Solubilization: Transfer the weighed EES powder into a sterile tube. Add the calculated volume of DMSO to achieve the final concentration of 100 mM.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the EES powder is completely dissolved. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle EES powder in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for EES and DMSO before use.

Diagrams

stock_solution_workflow start Start weigh Weigh EES Powder start->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Experimental workflow for EES stock solution preparation.

mechanism_of_action cluster_host In Vivo / Aqueous Environment cluster_bacteria Bacterial Cell EES This compound (Inactive Prodrug) Ery Erythromycin (Active Drug) EES->Ery Hydrolysis Ribosome 50S Ribosomal Subunit Ery->Ribosome Binds to Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition

Caption: Simplified mechanism of action of this compound.

Application Notes

  • Stability: EES is susceptible to hydrolysis in aqueous solutions, which converts it to the active erythromycin base. This process is time-dependent. Therefore, aqueous working solutions should be prepared fresh from the stock solution immediately before use. The compound is also degraded in acidic conditions.

  • Handling: When preparing dilutions in aqueous media such as cell culture medium, add the EES stock solution to the medium and mix immediately. Erythromycin may crystallize when a concentrated ethanol stock is added directly to a liquid culture, but it remains active.

  • Verification: For applications requiring precise quantification, the concentration and purity of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC).

  • Usage: EES is used in a variety of research applications, including antibacterial susceptibility testing and studies of its effects on cellular signaling pathways, such as the MAPK pathway in macrophages in the context of HIV-1 replication.

References

In Vivo Efficacy of Erythromycin Ethylsuccinate: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Erythromycin (B1671065) Ethylsuccinate in various animal models of bacterial infection. The following sections detail experimental protocols, summarize quantitative data, and visualize key workflows and pathways to guide researchers in designing and interpreting their own studies.

Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] The ethylsuccinate ester is used to improve oral absorption. While it is effective against a broad spectrum of gram-positive bacteria, some gram-negative bacteria, and atypical pathogens like Mycoplasma, its in vivo efficacy can be influenced by the animal model, the specific pathogen, and the formulation used.

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of erythromycin formulations in various animal infection models. It is important to note that the specific form of erythromycin used in each study may vary, and this can impact bioavailability and efficacy.

Table 1: Efficacy of Erythromycin in Murine Pneumonia Models

PathogenAnimal ModelErythromycin FormulationDosing RegimenEfficacy EndpointResult
Streptococcus pneumoniae (erythromycin-susceptible)Immunocompetent MiceErythromycin (unspecified)50 mg/kg or 37.5 mg/kg, s.c., every 12h for 6 treatmentsSurvival Rate50% and 38% survival, respectively[2]
Streptococcus pneumoniae (erythromycin-resistant)Immunocompetent MiceErythromycin (unspecified)75 mg/kg, s.c. or p.o., every 12h for 6 treatmentsSurvival Rate25% (s.c.) and 8% (p.o.) survival[2]
Haemophilus influenzaeAged C57BL/6 MiceErythromycin (unspecified)Three doses at 6-hour intervals (oral)Bacterial Killing in LungLess active than azithromycin[3]

Table 2: Efficacy of Erythromycin in a Rat Mycoplasma pneumoniae Infection Model

PathogenAnimal ModelErythromycin FormulationDosing RegimenEfficacy EndpointResult
Mycoplasma pneumoniaeWistar RatsErythromycin Microspheres0.1 g/kg/day, intragastrically for 6 daysPulmonary Index ReductionReduced from 1.75 to 1.45[4]
Mycoplasma pneumoniaeWistar RatsErythromycin Microspheres0.5 g/kg/day, intragastrically for 6 daysPulmonary Index ReductionReduced from 1.75 to 1.38
Mycoplasma pneumoniaeWistar RatsErythromycin Microspheres1.2 g/kg/day, intragastrically for 6 daysPulmonary Index ReductionReduced from 1.75 to 1.25

Table 3: Efficacy of an Enhanced Erythromycin Ethylsuccinate Formulation

PathogenAnimal ModelErythromycin FormulationDosing RegimenEfficacy EndpointResult
Escherichia coliAlbino MiceThis compound in Solid Lipid Microparticles7.14 mg/kg, twice daily (oral)Bioavailability and EfficacyHigher efficacy compared to the pure drug

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. The following are representative protocols for establishing animal models of infection and administering this compound.

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol is adapted from established methods for inducing pneumococcal pneumonia in mice.

1. Animal Model:

  • Species: Immunocompetent mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Acclimatization: House animals for at least one week prior to the experiment with access to food and water ad libitum.

2. Preparation of Bacterial Inoculum:

  • Culture Streptococcus pneumoniae on blood agar (B569324) plates overnight at 37°C in a 5% CO2 atmosphere.

  • Inoculate a single colony into an appropriate broth medium (e.g., Todd-Hewitt broth supplemented with 0.5% yeast extract) and grow to mid-log phase.

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^5 CFU in 50 µL for intranasal inoculation).

3. Infection Procedure:

  • Anesthetize the mice lightly (e.g., using isoflurane).

  • Administer the bacterial suspension intranasally in a total volume of 50 µL (25 µL per nostril).

4. This compound Administration:

  • Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage: A common pediatric dosage is 30-50 mg/kg/day, which can be adapted for murine models. For severe infections, this may be doubled.

  • Administration: Administer the suspension orally via gavage. The total daily dose should be divided and administered every 6 or 12 hours.

  • Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 6 or 12 hours).

5. Efficacy Evaluation:

  • Survival: Monitor the animals daily for a set period (e.g., 10 days) and record mortality.

  • Bacterial Load: At selected time points, euthanize a subset of animals, aseptically remove the lungs and/or collect blood, homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

Protocol 2: Rat Model of Mycoplasma pneumoniae Respiratory Infection

This protocol is based on a study investigating the effects of erythromycin on Mycoplasma pneumoniae in rats.

1. Animal Model:

  • Species: Wistar rats.

  • Acclimatization: House animals under standard laboratory conditions with free access to food and water.

2. Preparation of Bacterial Inoculum:

  • Culture Mycoplasma pneumoniae in a suitable broth medium (e.g., PPLO broth) until the desired growth phase is reached.

  • Prepare the inoculum at the target concentration for intratracheal instillation.

3. Infection Procedure:

  • Anesthetize the rats.

  • Surgically expose the trachea and instill the Mycoplasma pneumoniae suspension directly into the lungs.

4. This compound Administration:

  • Preparation: Formulate this compound for intragastric administration. While the cited study used microspheres, a suspension in a suitable vehicle can also be used.

  • Dosage: The study used doses ranging from 0.1 to 1.2 g/kg/day.

  • Administration: Administer the formulation intragastrically once daily for a specified duration (e.g., 6 consecutive days).

5. Efficacy Evaluation:

  • General Condition: Observe the rats daily for clinical signs of infection (e.g., lethargy, ruffled fur, respiratory distress).

  • Pulmonary Index: At the end of the study, euthanize the animals and weigh the lungs and the body. The pulmonary index is calculated as (lung weight / body weight) x 100. A reduction in the pulmonary index indicates a decrease in lung inflammation and edema.

  • Histopathology: Collect lung tissue for histological examination to assess the degree of inflammation and tissue damage.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the mechanism of action of Erythromycin.

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase animal_acclimatization Animal Acclimatization anesthesia Anesthesia animal_acclimatization->anesthesia bacterial_culture Bacterial Culture and Inoculum Preparation infection Bacterial Inoculation (e.g., Intranasal, Intratracheal) bacterial_culture->infection anesthesia->infection drug_prep This compound Formulation infection->drug_prep monitoring Daily Monitoring (Survival, Clinical Signs) infection->monitoring drug_admin Oral Administration (Gavage) drug_prep->drug_admin drug_admin->monitoring bacterial_load Bacterial Load Determination (CFU in Tissues) monitoring->bacterial_load histopathology Histopathological Analysis monitoring->histopathology

Experimental Workflow for In Vivo Efficacy Studies

mechanism_of_action erythromycin Erythromycin ribosome 50S Ribosomal Subunit erythromycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth and Replication protein_synthesis->bacterial_growth Prevents

Mechanism of Action of Erythromycin

References

Troubleshooting & Optimization

Troubleshooting Erythromycin Ethylsuccinate HPLC Peak Tailing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Erythromycin (B1671065) Ethylsuccinate analysis. This guide provides answers to frequently asked questions and detailed troubleshooting steps to address common problems, specifically peak tailing, encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of peak tailing for Erythromycin Ethylsuccinate in reversed-phase HPLC?

Peak tailing for this compound, a basic compound, in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. The primary causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic erythromycin molecule, leading to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase. Operating at a pH close to the analyte's pKa can result in inconsistent ionization and peak asymmetry.[1][2] For Erythromycin, a basic compound, a higher pH is often preferred to suppress the ionization of residual silanols.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

  • Column Degradation: Voids in the column packing or a contaminated frit can distort the peak shape.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

Q2: My this compound peak is tailing. Where do I start troubleshooting?

A systematic approach is crucial for efficiently identifying the root cause of peak tailing. The following workflow provides a logical sequence of troubleshooting steps.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks All peaks no_all_peaks No check_all_peaks->no_all_peaks Only EES peak check_system Check for Extra-Column Volume (tubing, connections) yes_all_peaks->check_system check_mobile_phase Review Mobile Phase Preparation (pH, composition) no_all_peaks->check_mobile_phase check_frit Inspect/Replace Column Inlet Frit check_system->check_frit check_column_void Check for Column Void check_frit->check_column_void solution Problem Resolved check_column_void->solution check_analyte_interaction Investigate Secondary Interactions (Silanol Effects) check_mobile_phase->check_analyte_interaction optimize_ph Optimize Mobile Phase pH check_analyte_interaction->optimize_ph change_column Consider a Different Column (e.g., end-capped, base-deactivated) optimize_ph->change_column check_overload Check for Column Overload (Dilute Sample) change_column->check_overload check_overload->solution G start EES Peak Tailing check_ph Verify Mobile Phase pH is ~7.0 start->check_ph ph_ok pH Correct check_ph->ph_ok ph_not_ok pH Incorrect check_ph->ph_not_ok check_buffer Check Buffer Concentration (Increase if necessary) ph_ok->check_buffer reprepare_mp Reprepare Mobile Phase ph_not_ok->reprepare_mp reprepare_mp->check_ph use_deactivated_column Use a Base-Deactivated or End-Capped Column check_buffer->use_deactivated_column check_overload Dilute Sample to Check for Overload use_deactivated_column->check_overload solution Symmetrical Peak check_overload->solution G start All Peaks Tailing check_connections Check Tubing and Connections for Dead Volume start->check_connections connections_ok Connections OK check_connections->connections_ok connections_not_ok Dead Volume Found check_connections->connections_not_ok check_frit Inspect/Replace Column Inlet Frit connections_ok->check_frit fix_connections Fix/Replace Connections connections_not_ok->fix_connections fix_connections->check_connections check_column_void Check for Column Void (Replace Column if necessary) check_frit->check_column_void solution Symmetrical Peaks check_column_void->solution

References

Mitigating ion suppression for Erythromycin Ethylsuccinate in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of erythromycin (B1671065) ethylsuccinate and its related compounds by liquid chromatography-mass spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges during experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometric analysis of Erythromycin Ethylsuccinate, providing potential causes and actionable solutions.

Issue 1: Low or No Signal Intensity for this compound

Question: I am not seeing a peak for this compound, or the signal is much lower than expected. What are the possible causes and how can I fix this?

Answer:

A complete or significant loss of signal can be alarming. The issue can typically be traced back to one of three areas: the sample preparation, the liquid chromatography (LC) separation, or the mass spectrometer (MS) itself.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Ion Suppression Co-eluting matrix components (e.g., phospholipids (B1166683), salts from plasma or buffer) are interfering with the ionization of your analyte.[1][2][3][4][5] • Improve Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. • Optimize Chromatography: Modify the LC gradient to better separate this compound from the matrix components. • Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components enough to mitigate suppression.
Inadequate Sample Concentration The concentration of the analyte in the injected sample is below the limit of detection (LOD) of the instrument. • Concentrate the Sample: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of mobile phase.
Inefficient Ionization The mobile phase composition or ion source parameters are not optimal for the ionization of this compound. • Optimize Mobile Phase: Erythromycin is a basic compound. Using a mobile phase with an appropriate pH (often slightly acidic to promote protonation) can enhance ionization in positive mode. Additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can also improve signal. • Tune MS Parameters: Infuse a standard solution of this compound and optimize ion source parameters such as capillary voltage, gas flows, and temperatures.
Analyte Degradation This compound can be unstable under certain conditions (e.g., pH, temperature). • Control Sample Handling: Keep samples cool and analyze them as quickly as possible after preparation. Ensure the pH of the sample and mobile phase are compatible with the analyte's stability.
Instrumental Issues There could be a problem with the LC-MS system itself, such as a leak, a blockage, or an issue with the detector. • System Check: Perform a system suitability test with a known standard to ensure the instrument is performing correctly. Check for leaks, and ensure there is a stable spray at the ESI source.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My peak for this compound is tailing or split. What could be causing this and how do I improve the peak shape?

Answer:

Poor peak shape can compromise the accuracy of integration and, therefore, quantification. The common causes are related to chromatographic conditions or column health.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Secondary Interactions The basic nature of erythromycin can lead to interactions with residual acidic silanol (B1196071) groups on the surface of C18 columns, causing peak tailing. • Mobile Phase Modifier: Add a small amount of a competing base or, more commonly, use an acidic mobile phase (e.g., with 0.1% formic acid) to protonate both the silanols and the analyte, reducing these unwanted interactions. • Column Choice: Consider using a column with end-capping or a polar-embedded phase designed to minimize secondary interactions with basic compounds.
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of this compound, both the ionized and neutral forms of the molecule may be present, leading to peak distortion. • Adjust pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa to maintain a single ionic form.
Column Overload Injecting too much analyte can saturate the stationary phase, leading to peak fronting. • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.
Column Contamination/Degradation Buildup of matrix components on the column can lead to peak splitting and tailing. • Use a Guard Column: Protect the analytical column from strongly retained matrix components. • Column Washing: Implement a robust column washing step between injections. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best sample preparation technique to minimize ion suppression for this compound?

A1: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix. Here is a comparison of the three most common techniques:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences and providing the cleanest extracts. It involves retaining the analyte on a solid sorbent while matrix components are washed away.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent. Optimizing the pH is crucial for efficient extraction.

  • Protein Precipitation (PPT): The simplest and fastest method, but it often results in the least clean extracts, leaving behind significant amounts of phospholipids that can cause ion suppression.

Quantitative Comparison of Sample Preparation Methods for Erythromycin

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Variable, often lower than other methods. Some studies report 81% to >90% for similar analytes.Generally high, with reports of 88% - 105%.Typically high, often >85%.
Matrix Effect High potential for ion suppression due to remaining phospholipids.Lower matrix effect compared to PPT due to more selective extraction.Lowest matrix effect, providing the cleanest extracts.
Process Efficiency High-throughput, rapid, and simple.More time-consuming and labor-intensive.Can be automated but is generally more complex than PPT.

Q2: Can you provide a starting point for a sample preparation protocol?

A2: Yes, detailed experimental protocols for LLE, SPE, and PPT are provided in the "Experimental Protocols" section below.

Chromatography and Mass Spectrometry

Q3: What are the typical LC-MS parameters for this compound analysis?

A3: While parameters should be optimized for your specific instrument, here is a general starting point:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier is typical. For example, acetonitrile and 1.67 mmol/L acetic acid or a mobile phase of 1:1 acetonitrile:water with 2 mM ammonium acetate and 0.1% acetic acid have been used.

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used as the nitrogen atom in the macrolide structure is readily protonated.

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

Q4: What are the common adducts I might see for this compound in ESI+?

A4: In positive ESI, in addition to the protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are traces of these salts in your sample, glassware, or mobile phase. Ammonium adducts [M+NH₄]⁺ are also common if ammonium-based buffers (e.g., ammonium formate or acetate) are used in the mobile phase.

Adduct Mass Difference
[M+H]⁺+1.0078
[M+NH₄]⁺+18.0338
[M+Na]⁺+22.9898
[M+K]⁺+38.9637

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted for the extraction of erythromycin and its esters from a plasma matrix.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Roxithromycin)

  • Methyl tert-butyl ether (MTBE)

  • 1M Sodium Hydroxide (NaOH)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Sample Aliquoting: To 0.5 mL of plasma in a centrifuge tube, add the internal standard.

  • Alkalinization: Add 50 µL of 1M NaOH to the plasma sample to achieve a pH > 9. Vortex briefly to mix. This ensures erythromycin is in its non-ionized form for efficient extraction.

  • Extraction: Add 2.5 mL of MTBE.

  • Mixing: Vortex the mixture vigorously for 5-10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent. Vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a general guideline for SPE cleanup. The specific sorbent and solvent volumes may require optimization.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • SPE Cartridge (e.g., C18 or a mixed-mode cation exchange)

  • Methanol (B129727) (for conditioning and elution)

  • Water (for equilibration)

  • Wash Solution (e.g., 5% Methanol in water)

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the wash solution to remove hydrophilic interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the reconstitution solvent (e.g., 200 µL).

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) from Plasma

This is the simplest, but least clean, sample preparation method.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Cold Acetonitrile (ACN)

Procedure:

  • Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: The supernatant can be injected directly, or for better compatibility with the mobile phase, it can be evaporated and reconstituted.

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppression_Troubleshooting Troubleshooting Workflow for Ion Suppression cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry start Low Signal or Inconsistent Results check_standard Analyze Neat Standard start->check_standard improve_cleanup Improve Sample Cleanup (SPE > LLE > PPT) check_standard->improve_cleanup Standard OK? (Matrix Effect Suspected) tune_source Optimize Ion Source Parameters check_standard->tune_source Standard Signal Low? (Ionization/MS Issue) optimize_gradient Optimize LC Gradient (Separate from Matrix) improve_cleanup->optimize_gradient Suppression Still Present end_good Signal Restored improve_cleanup->end_good Resolved dilute_sample Dilute Sample dilute_sample->improve_cleanup change_column Change Column Chemistry optimize_gradient->change_column Co-elution Persists optimize_gradient->end_good Resolved change_column->end_good Resolved end_bad Issue Persists (Check Instrument Hardware) change_column->end_bad tune_source->end_good Resolved tune_source->end_bad No Improvement

Caption: A logical workflow for troubleshooting ion suppression issues in LC-MS analysis.

General Sample Preparation Workflow

SamplePrep_Workflow General Sample Preparation Workflow for LC-MS cluster_extraction Extraction / Cleanup start Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) start->add_is ppt Protein Precipitation (e.g., add ACN) add_is->ppt Method 1 lle Liquid-Liquid Extraction (e.g., add MTBE, vortex) add_is->lle Method 2 spe Solid-Phase Extraction (Load, Wash, Elute) add_is->spe Method 3 separate Separate Interferences (Centrifuge/Filter/Elute) ppt->separate lle->separate spe->separate evap Evaporate to Dryness separate->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Inject into LC-MS reconstitute->end

Caption: Overview of common sample preparation workflows prior to LC-MS analysis.

References

Optimizing Erythromycin Ethylsuccinate dissolution for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythromycin (B1671065) Ethylsuccinate (EES). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dissolution of EES for in vitro assays. Find answers to common questions, troubleshoot experimental issues, and access detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Erythromycin Ethylsuccinate (EES) in common laboratory solvents?

A1: this compound is practically insoluble in water.[1][2][3] It is, however, freely soluble in organic solvents like methanol, acetone, and ethanol (B145695).[1][2] This hydrophobicity is a primary cause of precipitation when aqueous buffers or cell culture media are added to an organic stock solution.

Q2: How should I prepare a stock solution of EES for in vitro experiments?

A2: The recommended solvent for preparing an EES stock solution is 95-100% ethanol or methanol. A common stock concentration is 10-20 mg/mL. The stock solution should be stored in a sterile, tightly capped vial at -20°C for long-term stability, where it can be kept for up to one year. Note that crystallization may occur upon freezing; if so, gently warm and vortex the solution to redissolve the compound before use.

Q3: Why is EES unstable in acidic conditions?

A3: Erythromycin and its esters, including EES, are highly sensitive to acid. In acidic aqueous solutions, EES undergoes degradation. The degradation pathway involves the slow loss of the cladinose (B132029) sugar from the erythromycin molecule. This instability can lead to rapid inactivation of the compound at low pH, which is a critical factor to consider in experimental design.

Q4: Are there more water-soluble alternatives to EES for cell culture assays?

A4: Yes, for applications requiring higher aqueous solubility, other salt forms of erythromycin such as Erythromycin Lactobionate or Erythromycin Gluceptate are better alternatives. These forms are formulated for intravenous use and are readily soluble in aqueous solutions, making them less prone to precipitation in cell culture media.

Q5: What are the official dissolution testing conditions for EES tablets according to the USP?

A5: The United States Pharmacopeia (USP) provides standardized methods for dissolution testing of EES tablets. The conditions vary depending on the tablet type (e.g., non-chewable vs. chewable). For non-chewable tablets, the typical medium is 0.01 N hydrochloric acid, while for chewable tablets, a 0.1 M acetate (B1210297) buffer at pH 5.0 is used. Specific details are summarized in the data tables below.

Troubleshooting Guide

Issue: My EES solution precipitates when I add it to my aqueous cell culture medium.

  • Cause: This is the most common issue encountered and is due to the very low solubility of EES in water. When the concentrated organic stock solution is introduced into the aqueous medium, the rapid change in solvent polarity causes the hydrophobic EES to fall out of solution.

  • Solution 1: Slow, Drop-wise Addition

    • Warm your cell culture medium to 37°C.

    • While gently swirling or vortexing the medium, add the EES stock solution drop-by-drop.

    • This gradual introduction helps disperse the compound more effectively and prevents localized high concentrations that lead to immediate precipitation.

  • Solution 2: Step-wise Dilution

    • Instead of adding the highly concentrated stock directly to the final volume of medium, perform an intermediate dilution.

    • First, dilute the stock solution into a smaller volume of medium or a serum-containing aliquot (if your medium contains serum, as proteins can help stabilize the compound).

    • Add this intermediate dilution to the final volume of your culture medium.

  • Workflow for Preventing Precipitation:

G A Start: Need to add EES to aqueous medium B Prepare concentrated EES stock in Ethanol/Methanol A->B C Pre-warm aqueous medium to 37°C B->C D Add stock solution drop-wise to medium while gently vortexing C->D E Does precipitation occur? D->E F Experiment Ready: Solution is clear E->F No G Troubleshoot: Use step-wise dilution E->G Yes H Create intermediate dilution in small volume of medium/serum G->H I Add intermediate dilution to final volume of medium H->I I->D

Workflow for adding EES stock to aqueous media.

Issue: I am observing inconsistent results in my bioassays.

  • Cause 1: Degradation of EES. EES is susceptible to hydrolysis, and its stability is time-dependent, especially in solution. The rate of degradation is influenced by pH and temperature.

  • Solution 1: Always prepare fresh working solutions from your frozen stock immediately before an experiment. Avoid storing diluted aqueous solutions of EES for extended periods. If you must, store them at 2-8°C and use within a day.

  • Cause 2: Incomplete Dissolution. If the compound is not fully dissolved in the stock solution or precipitates upon dilution, the actual concentration will be lower than calculated, leading to variability.

  • Solution 2: After preparing your stock solution, visually inspect it to ensure there are no undissolved particles. If you observe crystals in your frozen stock, ensure it is completely redissolved by gentle warming and vortexing before making dilutions. Always check the final working solution for any signs of precipitation before adding it to your assay.

  • Logical Flow for Troubleshooting Inconsistent Results:

G A Start: Inconsistent Assay Results B Check Solution Freshness: Are working solutions prepared fresh daily? A->B C Potential Issue: Compound Degradation B->C No E Check for Precipitation: Is there visible precipitate in stock or working solution? B->E Yes D Action: Prepare fresh working solutions before each use C->D D->E F Potential Issue: Inaccurate Concentration E->F Yes H Re-run Assay E->H No G Action: Review dissolution protocol. Ensure complete dissolution and use anti-precipitation methods. F->G G->H

Troubleshooting logic for inconsistent assay results.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterPractically Insoluble
MethanolFreely Soluble
AcetoneFreely Soluble
EthanolFreely Soluble / Soluble

Table 2: USP Dissolution Test Conditions for EES Tablets

ParameterNon-Chewable TabletsChewable TabletsReference(s)
Apparatus USP Apparatus 2 (Paddles)USP Apparatus 2 (Paddles)
Medium 0.01 N Hydrochloric Acid0.1 M Acetate Buffer, pH 5.0
Volume 900 mL900 mL
Rotation Speed 50 rpm75 rpm
Time 45 minutes60 minutes

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL EES Stock Solution

  • Materials:

    • This compound powder

    • 100% Ethanol (or Methanol)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh 10 mg of EES powder and transfer it to a sterile vial.

    • Add 1 mL of 100% ethanol to the vial.

    • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

    • The final concentration of the stock solution is 10 mg/mL.

    • For long-term storage, place the vial in a freezer at -20°C.

Protocol 2: USP Dissolution Method for Non-Chewable Tablets

This protocol is a summary for informational purposes. Researchers should always refer to the current, official USP monograph for detailed procedures.

  • Materials & Equipment:

    • USP Apparatus 2 (Paddle apparatus)

    • Dissolution Medium: 0.01 N Hydrochloric Acid

    • EES Tablets

    • Spectrophotometer or other analytical instrument for quantification

  • Procedure:

    • Prepare 900 mL of 0.01 N hydrochloric acid dissolution medium and place it in each dissolution vessel.

    • Equilibrate the medium to 37 ± 0.5°C.

    • Place one EES tablet in each vessel.

    • Immediately start the apparatus at a rotation speed of 50 rpm.

    • After 45 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

    • Filter the samples promptly through a suitable filter (e.g., 0.5 µm porosity).

    • Determine the amount of dissolved EES using a validated analytical method, such as UV-Vis spectrophotometry with a colorimetric reaction or HPLC.

Signaling Pathways and Logical Relationships

EES Degradation Pathway in Acidic Solution

Erythromycin A (the active moiety of EES) is unstable in acid. The degradation proceeds through an equilibrium with inactive reservoirs before slowly degrading via the loss of a key sugar component.

G cluster_0 Equilibrium of Inactive Reservoirs A Erythromycin A Enol Ether (Inactive) B Erythromycin A (Active Form) A->B C Anhydroerythromycin A (Inactive) B->C D Slow Degradation: Loss of Cladinose B->D H+ (Acidic Condition) E Degraded Product D->E

References

Technical Support Center: Stability of Erythromycin Ethylsuccinate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erythromycin (B1671065) Ethylsuccinate (EES). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of EES in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Erythromycin Ethylsuccinate (EES) instability in aqueous solutions?

A1: The primary cause of EES instability in aqueous solutions is its extreme sensitivity to acidic conditions.[1][2][3][4] In an acidic environment, EES undergoes rapid degradation.[1] The main degradation pathway involves the slow loss of the cladinose (B132029) sugar from the erythromycin A molecule. It was previously believed that the formation of anhydroerythromycin A was the main degradation product, but it is now understood that the enol ether and anhydride (B1165640) forms of erythromycin are in equilibrium with the parent compound and act as inactive reservoirs. Additionally, the ethylsuccinate ester bond is susceptible to hydrolysis, particularly in solutions that are not buffered to a neutral or slightly alkaline pH.

Q2: What is the optimal pH range for maintaining the stability of EES in an aqueous solution?

Q3: Is EES soluble in water? What are the recommended solvents?

A3: this compound is practically insoluble in water. It is, however, freely soluble in organic solvents such as methanol (B129727), ethanol, and acetone. For preparing stock solutions, especially for analytical purposes, the use of these organic solvents is recommended.

Q4: Can I store EES in an aqueous solution for an extended period?

A4: It is not recommended to store EES in aqueous solutions for extended periods due to its susceptibility to hydrolysis and degradation. If an aqueous solution must be prepared, it should be freshly made and used promptly. For longer-term storage, it is advisable to store EES as a solid at -20°C, protected from light and moisture, or as a stock solution in a suitable organic solvent under the same temperature conditions.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting/Solutions
Rapid loss of EES concentration in an aqueous formulation. Acidic pH: The formulation may have a pH below 7, leading to rapid acid-catalyzed degradation.- Immediately measure the pH of your solution. - Adjust the pH to a neutral or slightly alkaline range (pH 7.0-8.0) using a suitable buffer system (e.g., phosphate (B84403) buffer). - For future experiments, incorporate a buffering agent into your formulation to maintain a stable pH.
Hydrolysis of the Ethylsuccinate Ester: The ester bond is being cleaved, converting EES to erythromycin A.- Confirm the identity of the degradation product using an appropriate analytical method (e.g., HPLC-MS). - Ensure the pH is maintained in the neutral to slightly alkaline range to minimize hydrolysis. - Consider reducing the water content of your formulation if experimentally feasible, for example, by using co-solvents.
Precipitation of EES in an aqueous solution. Low Aqueous Solubility: EES has very low solubility in water.- For analytical purposes, dissolve EES in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol) before diluting with the aqueous phase. - For formulation development, consider using solubilizing agents or advanced formulation strategies like solid lipid nanoparticles (SLNs) to improve solubility and stability.
Inconsistent results in stability studies. Inadequate Analytical Method: The analytical method may not be stability-indicating, failing to separate EES from its degradation products.- Develop and validate a stability-indicating HPLC method. The method should be able to resolve EES from its potential degradation products and impurities. - Perform forced degradation studies (acid, base, oxidation, heat, light) to confirm that all degradation products are well-separated from the parent EES peak.
Improper Storage: Exposure to light, elevated temperatures, or moisture can accelerate degradation.- Store solid EES and its solutions at recommended conditions, typically -20°C, protected from light and moisture.

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagents and ConditionsExpected Outcome
Acidic Hydrolysis 0.1 M HCl at room temperature for several hoursSignificant degradation
Alkaline Hydrolysis 0.1 M NaOH at room temperature for several hoursSignificant degradation
Oxidative Degradation 3-6% H₂O₂ at room temperatureModerate degradation
Thermal Degradation 60-80°C for several daysPotential for degradation
Photodegradation Exposure to UV light (e.g., 254 nm)Minimal to no degradation

This table provides a general overview. The extent of degradation will depend on the exact experimental conditions (duration, temperature, concentration).

Table 2: Half-life of this compound in Buffer Solution

pHTemperature (°C)Half-life (minutes)Reference
7.03724.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of EES under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Keep the mixture at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the desired concentration for analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M hydrochloric acid.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a defined period. Withdraw and dilute samples for analysis at specified time points.

  • Thermal Degradation: Place a solid sample of EES in a controlled temperature oven (e.g., 60°C). At specified time points, withdraw a sample, dissolve it in the appropriate solvent, and dilute for analysis.

  • Photodegradation: Expose a solution of EES to a UV lamp (e.g., 254 nm) in a photostability chamber. A control sample should be kept in the dark at the same temperature. Analyze both samples at specified time points.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate buffer (pH 7.0) and UV detection at approximately 205 nm.

  • Quantify the amount of EES remaining and identify and quantify any degradation products.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization and ultrasonication method for preparing SLNs to enhance the stability and solubility of EES.

1. Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (e.g., soy lecithin)

  • Purified water

2. Preparation of Oil Phase:

  • Melt the solid lipid by heating it to about 5-10°C above its melting point.

  • Dissolve the accurately weighed this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.

3. Preparation of Aqueous Phase:

  • Dissolve the surfactant and co-surfactant in purified water and heat it to the same temperature as the oil phase.

4. Emulsification:

  • Add the hot aqueous phase to the hot oil phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

5. Ultrasonication:

  • Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. The temperature should be maintained during this step.

6. Cooling and Solidification:

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

7. Characterization:

  • Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Visualizations

degradation_pathway EES This compound (Aqueous Solution) Erythromycin Erythromycin A EES->Erythromycin Hydrolysis (Neutral/Alkaline pH) Cladinose Loss of Cladinose Sugar (Primary Degradation) Erythromycin->Cladinose Acid-Catalyzed Degradation (Slow) EnolEther Enol Ether Form (Inactive Reservoir) Erythromycin->EnolEther Equilibrium Anhydride Anhydride Form (Inactive Reservoir) Erythromycin->Anhydride Equilibrium DegradationProducts Inactive Degradation Products Cladinose->DegradationProducts

Caption: Degradation pathway of this compound in aqueous solution.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stabilization Stabilization Strategy start Prepare EES Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) start->stress hplc HPLC Analysis stress->hplc Analyze Stressed Samples data Data Interpretation (Quantify Degradation) hplc->data formulation Formulate with Stabilizers (e.g., Buffers, SLNs) data->formulation Optimize Formulation stability_testing Conduct Long-Term Stability Testing formulation->stability_testing

References

Preventing Erythromycin Ethylsuccinate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Erythromycin (B1671065) Ethylsuccinate (EES) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Erythromycin Ethylsuccinate?

A1: this compound (EES) is susceptible to degradation through two primary pathways:

  • Acid-Catalyzed Degradation: EES is highly sensitive to acidic conditions, which can be found in the stomach or introduced during sample preparation. The main degradation pathway in an acidic aqueous solution is the slow loss of the cladinose (B132029) sugar.[1][2][3]

  • Enzymatic Hydrolysis: In biological matrices such as plasma and tissue homogenates, EES can be rapidly hydrolyzed by esterases to its active form, erythromycin A.[4] This enzymatic degradation can lead to an underestimation of the prodrug concentration.

Q2: What are the initial signs of EES degradation in my analytical run?

A2: Signs of EES degradation can include:

  • Lower than expected peak areas for EES.

  • The appearance of a significant peak for erythromycin A.

  • The presence of other degradation products, such as anhydroerythromycin A.

  • Poor peak shape and tailing in the chromatogram.[5]

  • High variability in results between replicate injections or different samples.

Q3: How can I prevent enzymatic degradation of EES in plasma and blood samples?

A3: To prevent enzymatic degradation by esterases, it is crucial to add esterase inhibitors to the collection tubes before blood withdrawal. Lowering the sample pH and keeping the samples at a low temperature during processing can also help to reduce enzyme activity. Dried blood spot (DBS) sampling can be an alternative method for stabilizing prodrugs without the need for chemical inhibitors.

Q4: What are the optimal storage conditions for EES in solid form and in solution?

A4: For long-term stability, solid EES should be stored at -20°C, protected from light and moisture. Stock solutions are typically prepared in solvents like methanol, acetonitrile (B52724), or acetone (B3395972) and should also be stored at low temperatures (e.g., 4°C or -20°C) to minimize degradation. The stability of EES in solution is time and temperature-dependent, so it is recommended to prepare fresh solutions or conduct in-house stability studies.

Troubleshooting Guides

Issue 1: Low Recovery of EES from Biological Samples
Possible Cause Troubleshooting Step
Suboptimal Extraction pH Erythromycin is a basic compound. For efficient liquid-liquid extraction (LLE), ensure the pH of the plasma or tissue homogenate is adjusted to >9 to maintain EES in its non-ionized, more organic-soluble form.
Inadequate Sample Cleanup Biological matrices contain interfering substances like phospholipids (B1166683) that can lead to ion suppression in LC-MS/MS analysis. Consider using a more rigorous cleanup method like Solid-Phase Extraction (SPE) for cleaner extracts.
Incorrect Choice of Extraction Solvent The choice of solvent can significantly impact extraction efficiency. Methyl tert-butyl ether (MTBE) is a commonly used and effective solvent for LLE of erythromycin from plasma. Other solvents like acetone have also been used successfully.
Enzymatic Degradation If esterase inhibitors were not used during sample collection, significant degradation may have occurred. For future studies, ensure the use of appropriate inhibitors. (See Table 2)
Issue 2: Poor Chromatographic Peak Shape
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH The basic nature of EES can lead to interactions with residual silanols on silica-based columns, causing peak tailing. Using a mobile phase with a neutral to slightly alkaline pH (e.g., pH 7.0-9.0) can improve peak shape. Ensure your column is stable at the chosen pH.
Suboptimal Column Choice Standard C18 columns may not be ideal. Consider using a polar end-capped column or a polymer-based column to minimize secondary interactions with the basic analyte.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample and re-injecting.

Quantitative Data Summary

Table 1: Stability of EES in Mobile Phase at Ambient Temperature

Time (minutes)% Remaining EES
0100
15~100
30~100
45~100
60~100
90~98
120<95
140<90
Data adapted from a study showing time-dependent hydrolysis in a mobile phase of acetonitrile and ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH 7.0).

Table 2: Common Esterase Inhibitors for Plasma Sample Stabilization

Esterase InhibitorTypical ConcentrationAdvantagesDisadvantages
Sodium Fluoride (B91410) (NaF) 10 mMCommonly available in blood collection tubes.May not be sufficient for all ester prodrugs.
Bis(4-nitrophenyl) phosphate (BNPP) 1-10 mMEffective carboxylesterase inhibitor.Can cause ion suppression in LC-MS/MS.
Phenylmethylsulfonyl fluoride (PMSF) 0.1-20 mMBroad-spectrum serine protease and esterase inhibitor.Unstable in aqueous solutions; may cause matrix effects.
Dichlorvos 10 mMEffective for stabilizing some prodrugs.Organophosphate with toxicity concerns.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of EES from Human Plasma for LC-MS/MS Analysis

1. Sample Preparation: a. To 0.5 mL of human plasma in a microcentrifuge tube, add the internal standard (e.g., this compound-¹³C,d₃). b. Alkalinize the plasma sample by adding a small volume of a suitable base (e.g., 1M NaOH) to achieve a pH > 9.

2. Extraction: a. Add 2.5 mL of methyl tert-butyl ether (MTBE). b. Vortex the mixture for 5-10 minutes. c. Centrifuge at 4000 rpm for 10 minutes to separate the layers.

3. Evaporation and Reconstitution: a. Carefully transfer the upper organic layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of Erythromycin from Chicken Liver Tissue

1. Homogenization: a. Weigh 2.0 g of homogenized liver tissue into a 50-mL polypropylene (B1209903) centrifuge tube. b. Add an internal standard solution.

2. Extraction: a. Add 10 mL of an acetonitrile-water mixture (80:20, v/v) as the extractant. b. Vortex for 1 minute and centrifuge at 10,000 x g for 8 minutes at 4°C.

3. Cleanup (using QuEChERS method): a. Transfer the supernatant to a clean tube. b. Add purification salts (e.g., MgSO₄ and PSA) to remove interferences. c. Vortex and centrifuge.

4. Final Preparation: a. Take an aliquot of the cleaned extract and dilute with ultrapure water to reduce the organic solvent concentration. b. Filter the final solution through a 0.22 µm filter before injection into the LC-MS/MS system.

Visualizations

cluster_degradation EES Degradation Pathways EES This compound Degradation_Acid Acidic Conditions (e.g., low pH in sample prep) EES->Degradation_Acid susceptible to Degradation_Enzyme Esterase Activity (in plasma/tissue) EES->Degradation_Enzyme hydrolyzed by Loss_Cladinose Loss of Cladinose Sugar Degradation_Acid->Loss_Cladinose leads to Erythromycin_A Erythromycin A Degradation_Enzyme->Erythromycin_A yields

EES Degradation Pathways

cluster_workflow Sample Preparation Workflow for EES in Plasma Start Collect Blood Sample (with esterase inhibitor) Centrifuge Centrifuge to obtain plasma Start->Centrifuge Add_IS Add Internal Standard Centrifuge->Add_IS Adjust_pH Adjust pH to >9 Add_IS->Adjust_pH LLE Liquid-Liquid Extraction (e.g., with MTBE) Adjust_pH->LLE Separate Separate Organic Layer LLE->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Plasma Sample Preparation Workflow

cluster_troubleshooting Troubleshooting Logic for Low EES Recovery Problem Low EES Recovery Check_pH Verify Extraction pH > 9 Problem->Check_pH Check_Inhibitor Confirm Esterase Inhibitor Use Problem->Check_Inhibitor Review_Cleanup Evaluate Sample Cleanup Method (e.g., consider SPE) Problem->Review_Cleanup Check_Solvent Assess Extraction Solvent Choice Problem->Check_Solvent

References

Technical Support Center: Erythromycin Ethylsuccinate Formulation for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Erythromycin (B1671065) Ethylsuccinate (EES) with enhanced bioavailability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in developing effective EES formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of Erythromycin Ethylsuccinate?

A1: The primary challenges hindering the oral bioavailability of this compound are its low aqueous solubility and significant degradation in the acidic environment of the stomach.[1][2][3][4] Erythromycin base is a weak base and is unstable in gastric acid, leading to the formation of microbiologically inactive anhydroerythromycin.[4] While the ethylsuccinate ester form is more acid-stable, its poor solubility can limit its dissolution rate, which is a critical factor for absorption in the small intestine.

Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?

A2: Several advanced formulation strategies can be utilized to overcome the challenges of EES and improve its bioavailability. These include:

  • Lipid-Based Formulations: Such as solid lipid microparticles (SLMs) and solid lipid nanoparticles (SLNs), which can protect the drug from the harsh gastric environment and improve its absorption.

  • Nanoparticles: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can lead to a faster dissolution rate and improved bioavailability. Methods like solvent/anti-solvent precipitation are used for their preparation.

  • pH-Sensitive Polymeric Nanoparticles: These are designed to protect the drug from the acidic stomach environment and release it in the more alkaline pH of the intestine, the primary site for absorption.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a nanoemulsion upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption.

  • Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at a solid state to improve its dissolution properties.

  • Enteric Coating: This is a traditional approach to protect acid-labile drugs from the stomach by using a polymer coating that dissolves at a higher pH.

Q3: How does food affect the absorption of this compound?

A3: The effect of food on the absorption of EES can be complex. Some studies suggest that the bioavailability of EES is not significantly affected by food. However, other research indicates that while adequate absorption occurs in both fasting and non-fasting states, bioavailability is often best when the drug is taken before food. Food can delay the absorption, with the highest and earliest peak plasma levels of erythromycin occurring under fasting conditions. In pediatric patients, significantly higher serum levels have been observed in the non-fasting state.

Troubleshooting Guides

Formulation Development

Issue: Low entrapment efficiency in solid lipid micro/nanoparticles.

  • Possible Cause: Poor partitioning of the drug into the lipid matrix.

  • Troubleshooting Steps:

    • Lipid Selection: Screen different lipids to find one with higher solubility for EES. The choice of solid lipid is crucial for achieving high drug loading.

    • Surfactant/Co-surfactant Optimization: The type and concentration of surfactant and co-surfactant can significantly impact entrapment efficiency. An optimized ratio can improve drug encapsulation.

    • Process Parameter Optimization: Factors such as stirring speed, sonication time, and homogenization pressure can influence the particle size and entrapment efficiency. For instance, increasing stirring time has been shown to decrease particle size and increase entrapment.

Issue: Particle aggregation in nanoparticle formulations.

  • Possible Cause: Insufficient surface stabilization.

  • Troubleshooting Steps:

    • Stabilizer Concentration: Ensure an adequate concentration of a suitable stabilizer, such as Poloxamer 188 or polyvinyl alcohol (PVA), is used to provide sufficient steric or electrostatic stabilization.

    • Zeta Potential Measurement: Measure the zeta potential of the nanoparticles. A sufficiently high positive or negative zeta potential (typically > |30| mV) is indicative of good colloidal stability.

    • Lyophilization with Cryoprotectants: If preparing a solid dosage form, use appropriate cryoprotectants during lyophilization to prevent irreversible aggregation.

Analytical & In-Vitro Testing

Issue: High variability in dissolution testing results.

  • Possible Cause: Issues with the dissolution method or formulation characteristics.

  • Troubleshooting Steps:

    • Method Validation: Ensure the dissolution method is robust and validated. Factors to check include the degassing of the medium, apparatus suitability (e.g., correct basket mesh size), and sampling technique.

    • Drug Stability in Medium: Verify the chemical stability of EES in the dissolution medium, as degradation can lead to lower than expected results.

    • Formulation Integrity: For capsules, cross-linking of the shell can lead to incomplete dissolution. For tablets, ensure consistent hardness and disintegration properties.

Issue: Difficulty in quantifying this compound and its active metabolite, erythromycin, in plasma.

  • Possible Cause: Inadequate sensitivity or selectivity of the analytical method.

  • Troubleshooting Steps:

    • Method Selection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method and is often considered the gold standard for bioanalytical quantification of EES and erythromycin.

    • Sample Preparation: Optimize the sample preparation method. Liquid-liquid extraction (LLE) is a robust technique for recovering erythromycin from plasma. Ensure the pH is alkaline during extraction to facilitate the extraction of the non-ionized form of erythromycin.

    • Internal Standard: Use a suitable internal standard, such as roxithromycin (B50055) or an isotopically labeled version of EES, to improve the accuracy and precision of the quantification.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for this compound

Formulation StrategyKey AdvantagesReported OutcomesReferences
Solid Lipid Microparticles (SLMs) Protects from gastric acid, potential for controlled release.Improved efficacy compared to the unformulated drug.
Nanoparticles (Solvent/Anti-solvent) Increased surface area leading to faster dissolution.Dissolution rate 2.1 times that of the raw drug.
pH-Sensitive Polymeric Nanoparticles Targeted drug release in the intestine.Particle size of ~270 nm with 96% entrapment efficiency.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Spontaneous nanoemulsion formation, enhanced solubilization.A promising approach for poorly water-soluble drugs.

Table 2: Pharmacokinetic Parameters of Erythromycin after Administration of this compound Granules

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Tmax (h) 0.86 ± 0.220.80 ± 0.13
Cmax (mg/L) 2.13 ± 0.642.16 ± 0.61
t1/2 (h) 2.04 ± 0.21.97 ± 0.4
AUC0-t (mg·h/L) 4.96 ± 1.734.63 ± 1.52
Data from a bioequivalence study in healthy male volunteers.

Experimental Protocols

1. Preparation of Solid Lipid Microparticles (SLMs) by Solvent Evaporation Method

  • Objective: To prepare SLMs of EES to improve its bioavailability.

  • Materials: this compound, Stearic acid (lipid), Myrj-52 (surfactant), suitable organic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve a specific amount of EES and stearic acid in the organic solvent.

    • Prepare an aqueous solution of Myrj-52.

    • Add the organic phase to the aqueous phase under constant stirring to form an emulsion.

    • Allow the solvent to evaporate under continuous stirring.

    • The SLMs will form as the solvent is removed.

    • Collect the SLMs by filtration or centrifugation, wash with distilled water, and dry.

  • Characterization: Determine particle size, entrapment efficiency, and drug loading.

2. Quantification of this compound and Erythromycin in Human Plasma by LC-MS/MS

  • Objective: To simultaneously determine the concentration of EES and its active metabolite, erythromycin, in plasma samples for pharmacokinetic studies.

  • Materials: Human plasma samples, this compound and erythromycin reference standards, internal standard (e.g., roxithromycin), organic solvents for extraction (e.g., methyl tert-butyl ether), reagents for mobile phase (e.g., acetonitrile (B52724), acetic acid).

  • Procedure:

    • Sample Preparation (Liquid-Liquid Extraction):

      • To a plasma sample, add the internal standard.

      • Alkalinize the plasma with a base (e.g., NaOH) to a pH of approximately 10.

      • Add the extraction solvent, vortex vigorously, and centrifuge to separate the layers.

      • Transfer the organic layer to a new tube and evaporate to dryness.

      • Reconstitute the residue in the mobile phase.

    • LC-MS/MS Analysis:

      • Inject the reconstituted sample into the LC-MS/MS system.

      • Use a suitable C18 column for chromatographic separation.

      • The mobile phase typically consists of a mixture of acetonitrile and an acidic aqueous solution.

      • Set the mass spectrometer to monitor the specific parent and daughter ions for EES, erythromycin, and the internal standard in positive selected ion monitoring (SIM) mode.

    • Quantification:

      • Construct a calibration curve using the peak area ratios of the analytes to the internal standard from spiked plasma standards.

      • Determine the concentrations of EES and erythromycin in the unknown samples from the calibration curve.

  • Validation: The method should be validated for linearity, precision, accuracy, and the lower limit of quantification (LLOQ). An LLOQ of 0.5 ng/mL for both EES and erythromycin has been reported.

Visualizations

Experimental_Workflow_SLM_Preparation cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase EES Erythromycin Ethylsuccinate Lipid Stearic Acid Solvent Organic Solvent Emulsification Emulsification (High-Speed Stirring) Solvent->Emulsification Surfactant Myrj-52 Water Water Water->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation SLM_Formation SLM Formation SolventEvaporation->SLM_Formation Collection Collection & Washing SLM_Formation->Collection Drying Drying Collection->Drying Final_SLM Dried SLM Powder Drying->Final_SLM

Caption: Workflow for Solid Lipid Microparticle (SLM) preparation.

Troubleshooting_Dissolution_Variability Start High Variability in Dissolution Results CheckMethod Review Dissolution Method Start->CheckMethod CheckFormulation Examine Formulation Characteristics Start->CheckFormulation Degassing Inadequate Medium Degassing? CheckMethod->Degassing Yes Apparatus Incorrect Apparatus Setup? CheckMethod->Apparatus Yes Sampling Inconsistent Sampling? CheckMethod->Sampling Yes Stability Drug Unstable in Medium? CheckMethod->Stability Yes Integrity Inconsistent Tablet Hardness/Disintegration? CheckFormulation->Integrity Yes Crosslinking Capsule Shell Cross-linking? CheckFormulation->Crosslinking Yes Solution1 Implement Validated Degassing Procedure Degassing->Solution1 Solution2 Verify Apparatus Calibration & Setup Apparatus->Solution2 Solution3 Standardize Sampling Technique & Location Sampling->Solution3 Solution4 Perform Drug Stability Study in Medium Stability->Solution4 Solution5 Optimize & Control Manufacturing Process Integrity->Solution5 Solution6 Use Alternative Capsule Shells or Enzymes Crosslinking->Solution6

Caption: Troubleshooting logic for dissolution variability.

References

Technical Support Center: Optimizing Erythromycin Ethylsuccinate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing Erythromycin (B1671065) Ethylsuccinate in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin Ethylsuccinate and why is it used in oral formulations?

A1: Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] The ethylsuccinate ester of erythromycin is often used in oral formulations to improve its stability in acidic environments, such as the stomach, and to enhance its absorption into the bloodstream.[1][2]

Q2: What is the mechanism of action of Erythromycin?

A2: Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding action obstructs the exit tunnel for the growing polypeptide chain, which in turn halts protein synthesis and inhibits bacterial growth and replication.[1]

Q3: What are the reported oral dosages of this compound in animal models?

A3: The oral dosage of this compound in mice can vary depending on the experimental model and therapeutic goal. For non-antibacterial applications, such as investigating effects on RNA toxicity, doses of 50 or 100 mg/kg per day administered orally have been used in mice. For antibacterial studies, a common starting point can be extrapolated from pediatric dosing guidelines, which typically range from 30 to 50 mg/kg/day, administered in divided doses. However, due to variability in bioavailability, it is crucial to perform pilot studies to determine the optimal effective dose for your specific infection model.

Q4: How is this compound metabolized?

A4: After oral administration, this compound is absorbed and then hydrolyzed in the body to release the active erythromycin base. The majority of erythromycin metabolism occurs in the liver, primarily through the cytochrome P450 system (specifically CYP3A4), and it is mainly excreted in the bile.

Pharmacokinetic Data

The oral bioavailability of this compound can be variable. Below is a summary of available pharmacokinetic data in different species. Note the limited availability of a complete oral pharmacokinetic profile for this compound specifically in mice, highlighting the importance of conducting preliminary pharmacokinetic studies for your specific animal model and formulation.

ParameterHuman (oral)Dog (oral suspension)Mouse (subcutaneous erythromycin base)
Dose 600 mg20 mg/kg4 mg/kg
Cmax (µg/mL) ~0.3 (active erythromycin)0.17 ± 0.09Not Applicable
Tmax (hours) ~2-40.69 ± 0.30Not Applicable
Half-life (t½) (hours) 2.721.53 ± 1.28Not Applicable
AUC (µg·h/mL) 4.68 (active erythromycin)Not ReportedNot Applicable
Reference

Experimental Protocols

Protocol for Preparation of this compound Suspension for Oral Gavage in Mice

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Sterile beakers and graduated cylinders

  • Analytical balance

  • Oral gavage needles (appropriate size for mice)

  • Syringes

Procedure:

  • Prepare the Vehicle:

    • Slowly add 0.5 g of CMC powder to 100 mL of sterile water while the water is being stirred on a magnetic stirrer.

    • Continue stirring until the CMC is fully dissolved and the solution is clear and homogenous.

  • Calculate and Weigh the Drug:

    • Determine the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).

    • Accurately weigh the calculated amount of this compound powder.

  • Prepare the Suspension:

    • Place the weighed this compound powder into a mortar.

    • Add a small amount of the prepared CMC vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial for breaking up any clumps and ensuring the particles are adequately wetted.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Transfer the suspension to a sterile beaker and stir on a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.

  • Administration:

    • Immediately before dosing, stir the suspension well to ensure homogeneity.

    • Accurately draw up the calculated volume into a syringe fitted with an appropriate oral gavage needle.

    • Administer the suspension to the mouse via oral gavage. For detailed instructions on the oral gavage procedure, refer to established protocols.

Troubleshooting Guide

IssueQuestionPossible Cause(s)Recommended Solution(s)
Low Efficacy Why am I not observing the expected therapeutic effect in my in vivo model?Poor Oral Bioavailability: this compound has inherently low and variable oral absorption. Inadequate Dose: The administered dose may be insufficient to achieve therapeutic concentrations at the site of infection. Degradation of the Compound: The compound may be degrading in the formulation or after administration.Optimize Formulation: Consider using formulation strategies to enhance solubility and absorption, such as preparing solid lipid microparticles. Conduct a Dose-Response Study: Perform a pilot study with a range of doses to determine the effective dose for your specific model. Ensure Fresh Preparation: Prepare the dosing suspension fresh daily and protect it from light.
Animal Distress My mice are showing signs of gastrointestinal distress (e.g., diarrhea, decreased activity) after dosing.Gastrointestinal Side Effects: Erythromycin is known to cause gastrointestinal upset, including nausea, vomiting, and diarrhea. Irritation from Formulation: The vehicle or high concentration of the drug may be causing local irritation.Divide the Daily Dose: Administer the total daily dose in two or more smaller doses throughout the day. Adjust the Vehicle: Try a different, well-tolerated vehicle. Ensure the pH of the formulation is within a physiologically acceptable range. Monitor Animals Closely: Observe the animals for signs of distress and adjust the protocol as needed. Consider a dose reduction if side effects persist.
Formulation Issues The this compound is not dissolving or forming a stable suspension in my chosen vehicle.Poor Solubility: this compound is poorly soluble in water. Incorrect Vehicle: The chosen vehicle may not be appropriate for suspending a hydrophobic compound.Use a Suspending Agent: Employ a suspending agent like 0.5% Carboxymethyl cellulose (CMC) or 1% methylcellulose. Particle Size Reduction: If possible, use micronized this compound powder. Proper Mixing Technique: Ensure thorough wetting of the powder by creating a paste with a small amount of vehicle before adding the full volume, as described in the protocol.

Visualizing Key Processes

Erythromycin's Mechanism of Action

Erythromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Erythromycin Erythromycin Ribosome 50S Ribosomal Subunit Erythromycin->Ribosome Binds to Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Elongation ExitTunnel Polypeptide Exit Tunnel mRNA mRNA mRNA->Ribosome Translation tRNA tRNA-Amino Acid tRNA->Ribosome Polypeptide->ExitTunnel Passes through Protein Essential Bacterial Protein ExitTunnel->Protein Leads to Growth Bacterial Growth and Replication Protein->Growth block->ExitTunnel Blocks

Caption: Mechanism of action of Erythromycin in a bacterial cell.

Experimental Workflow for In Vivo Dosage Optimization

In_Vivo_Dosage_Optimization_Workflow start Start: Define Experimental Model (e.g., Mouse Infection Model) lit_review Literature Review: - Starting dose range - Vehicle selection start->lit_review formulation Prepare Dosing Formulation (e.g., 0.5% CMC suspension) lit_review->formulation pilot_pk Pilot Pharmacokinetic (PK) Study (Optional but Recommended) formulation->pilot_pk dose_ranging Dose-Ranging Efficacy Study (Multiple dose groups) formulation->dose_ranging pilot_pk->dose_ranging Inform dose selection efficacy_assessment Assess Efficacy Endpoint (e.g., bacterial load, survival) dose_ranging->efficacy_assessment toxicity_assessment Monitor for Toxicity (e.g., weight loss, behavior) dose_ranging->toxicity_assessment data_analysis Analyze Data: - Determine ED50 - Assess therapeutic window efficacy_assessment->data_analysis toxicity_assessment->data_analysis optimal_dose Select Optimal Dose for Definitive Studies data_analysis->optimal_dose

Caption: A logical workflow for optimizing this compound dosage in vivo.

Troubleshooting Logic for Low Efficacy

Troubleshooting_Low_Efficacy start Low Efficacy Observed check_formulation Is the formulation a homogenous suspension? start->check_formulation check_dose Is the dose sufficient? check_formulation->check_dose Yes re_formulate Improve formulation: - Use micronized powder - Ensure proper mixing check_formulation->re_formulate No check_bioavailability Is poor bioavailability suspected? check_dose->check_bioavailability Yes increase_dose Conduct a dose-escalation study check_dose->increase_dose No enhance_bioavailability Consider bioavailability-enhancing formulations (e.g., lipid-based) check_bioavailability->enhance_bioavailability Yes pk_study Perform a pharmacokinetic study to measure plasma concentrations check_bioavailability->pk_study Uncertain re_formulate->start increase_dose->start enhance_bioavailability->start

Caption: Decision tree for troubleshooting low efficacy in in vivo studies.

References

Technical Support Center: Erythromycin Ethylsuccinate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce variability in Erythromycin (B1671065) Ethylsuccinate bioassays.

Troubleshooting Guide

High variability in bioassay results can compromise data integrity. The following table outlines common issues encountered during Erythromycin Ethylsuccinate bioassays, their potential causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
No or small zones of inhibition 1. Inactive Erythromycin standard or sample. 2. Incorrect test microorganism. 3. Inoculum concentration is too high. 4. Incomplete hydrolysis of this compound to Erythromycin base.1. Use a new, validated USP Reference Standard for Erythromycin.[1] Verify sample integrity. 2. Confirm the identity and susceptibility of the test microorganism (e.g., Micrococcus luteus, Bacillus pumilus).[2][3] 3. Prepare a fresh inoculum suspension with the correct turbidity/density. 4. Ensure complete hydrolysis by verifying the pH and incubation time of the hydrolysis step.[2][4]
Large, inconsistent, or overlapping zones of inhibition 1. Inoculum concentration is too low. 2. Agar (B569324) depth is too thin or inconsistent. 3. Incorrect placement of cylinders/discs. 4. Excessive pre-diffusion time at room temperature.1. Adjust the inoculum to the correct concentration as per the validated protocol. 2. Ensure a consistent and correct volume of agar is dispensed into each plate on a level surface. 3. Place cylinders or discs sufficiently far apart to prevent zone merging and away from the plate edge. 4. Apply the antibiotic solutions shortly after inoculating the plates and transfer to the incubator promptly.
Irregular or non-circular zones of inhibition 1. Uneven distribution of the inoculum. 2. Uneven agar surface. 3. Cylinder/disc not in full contact with the agar. 4. Water condensation on the agar surface.1. Ensure the inoculum is spread evenly across the entire agar surface. 2. Pour agar plates on a level surface to ensure a uniform depth. 3. Gently press the cylinder/disc to ensure it adheres firmly to the agar. 4. Dry the surface of the agar plates in an incubator before inoculation.
Poor linearity in the standard curve 1. Errors in the preparation of standard dilutions. 2. Inconsistent application of volumes to cylinders/discs. 3. Variability in incubation conditions across plates. 4. Non-optimal pH of the buffer or medium.1. Carefully prepare fresh serial dilutions of the Erythromycin standard using calibrated equipment. 2. Use calibrated pipettes and ensure a consistent application technique. 3. Limit the height of plate stacks in the incubator to ensure uniform temperature distribution. 4. Verify that the pH of Buffer No. 3 and the assay medium are within the specified range (e.g., pH 8.0).
Confluent growth within the inhibition zone 1. Contamination of the test organism culture. 2. Resistant microbial variants in the inoculum.1. Perform a purity check of the test organism culture. 2. Prepare a fresh inoculum from a new stock culture.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound bioassay?

The bioassay for this compound relies on the microbiological activity of the erythromycin base. The ethylsuccinate ester is a prodrug and must first be hydrolyzed to the active erythromycin base to inhibit the growth of a susceptible microorganism. The potency of a test sample is determined by comparing the size of the inhibition zone it produces with the inhibition zone created by a known concentration of a USP Erythromycin Reference Standard. The two primary methods are the cylinder-plate (agar diffusion) assay and the turbidimetric (tube) assay.

Q2: Which microorganisms are recommended for Erythromycin bioassays?

Several microorganisms are susceptible to Erythromycin and are cited in pharmacopeias. The choice can depend on the specific method and regulatory guidelines being followed. Commonly used test organisms include:

  • Micrococcus luteus (e.g., ATCC 9341, also known as Sarcina lutea)

  • Bacillus pumilus (e.g., MTCC-1607)

  • Bacillus subtilis

  • Staphylococcus aureus

Q3: What are the most critical factors for reducing variability in assay results?

Variability in Erythromycin bioassays can be minimized by controlling several key factors:

  • Inoculum Concentration: The density of the microbial suspension is crucial for achieving consistent and appropriately sized inhibition zones.

  • Standard and Sample Preparation: Accurate weighing and dilution of the reference standard and test samples are paramount. For this compound, ensuring complete hydrolysis to the active base is a critical step.

  • Agar Medium: The composition, pH, and depth of the agar medium significantly impact antibiotic diffusion and microbial growth. Using freshly prepared plates is recommended.

  • Incubation Conditions: Uniform temperature and consistent incubation duration are essential for reproducible results.

Q4: How should this compound samples be prepared for the assay?

A crucial first step is the hydrolysis of the inactive ester to the active erythromycin base. While specific protocols may vary, a general procedure involves:

  • Dissolving the this compound sample in methanol (B129727) to create a stock solution.

  • Diluting this stock solution with an appropriate buffer, such as Potassium Phosphate (B84403) Buffer (pH 8.0), to the desired concentration.

  • Incubating the solution to facilitate hydrolysis. Some methods require incubation at an elevated temperature (e.g., 40°C) or for an extended period (e.g., 12 hours) at room temperature.

Q5: What is the difference between an agar diffusion assay and a turbidimetric assay?

The agar diffusion (cylinder-plate) method involves the antibiotic diffusing from a cylinder or disc through a solid agar medium, creating a zone where microbial growth is inhibited. The diameter of this zone is measured to determine potency. This method, while widely used, can have disadvantages related to the time required for incubation and potential diffusion issues.

The turbidimetric (tube) method measures the inhibition of microbial growth in a liquid culture. The antibiotic is added to a liquid medium inoculated with a test organism, and the turbidity (cloudiness) is measured after incubation. This method can be faster and less prone to diffusion-related issues.

Experimental Protocols

Agar Diffusion (Cylinder-Plate) Method Protocol

This protocol is a generalized procedure based on common practices and pharmacopeial guidelines.

1. Preparation of Media and Buffers:

  • Assay Medium: Prepare Antibiotic Assay Medium No. 11. Sterilize and cool to 45-50°C before use.

  • Phosphate Buffer: Prepare a sterile potassium phosphate buffer (pH 8.0 ± 0.1), referred to as Buffer No. 3 in some monographs.

2. Preparation of Inoculum:

  • Grow the selected test organism (e.g., Bacillus pumilus) on a suitable medium.

  • Prepare a suspension of the organism in sterile saline or buffer to a standardized turbidity. The final concentration should be optimized to produce clear, well-defined zones of inhibition.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL Erythromycin): Accurately weigh a suitable amount of USP Erythromycin RS, dissolve in methanol, and then dilute with Phosphate Buffer (pH 8.0) to the final concentration.

  • Standard Curve Dilutions: From the stock solution, prepare a series of at least five dilutions in Phosphate Buffer (pH 8.0) to create a standard curve.

  • Sample Stock Solution: Accurately weigh a quantity of this compound sample, dissolve in methanol, and dilute with Phosphate Buffer (pH 8.0) to a concentration assumed to be equal to the median dose of the standard.

  • Hydrolysis: Ensure the sample preparation includes a validated hydrolysis step to convert the ethylsuccinate ester to the active erythromycin base. This may involve incubation for a specific time and temperature.

4. Assay Procedure:

  • Plate Preparation: Dispense a uniform volume of sterile assay medium into petri plates on a level surface. Once solidified, a seeded layer containing the inoculum is poured over the base layer.

  • Cylinder Placement: Place sterile stainless steel cylinders on the agar surface, ensuring they are equidistant.

  • Application: Carefully pipette a precise volume of each standard dilution and the test sample into the cylinders.

  • Incubation: Incubate the plates at a specified temperature (e.g., 30-37°C) for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

  • Calculation: Plot the logarithm of the standard concentrations against the zone diameters. Determine the concentration of the sample by interpolation on this standard curve.

Visualizations

Experimental Workflow Diagram

G This compound Bioassay Workflow cluster_prep Preparation Phase cluster_hydrolysis Critical Hydrolysis Step cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Assay Medium & Buffers (pH 8.0) plate_prep Prepare Seeded Agar Plates prep_media->plate_prep prep_inoculum Prepare Standardized Test Organism Inoculum prep_inoculum->plate_prep prep_std Prepare Standard Stock & Serial Dilutions application Apply Standards & Sample to Cylinders/Discs prep_std->application prep_sample Prepare Sample Stock (Methanol & Buffer) hydrolysis Hydrolyze Sample (Ester to Base) prep_sample->hydrolysis hydrolysis->application plate_prep->application incubation Incubate Plates (e.g., 37°C, 18-24h) application->incubation measurement Measure Diameters of Inhibition Zones incubation->measurement calculation Calculate Potency vs. Standard Curve measurement->calculation

Caption: Workflow for the this compound agar diffusion bioassay.

Troubleshooting Decision Tree

G Bioassay Troubleshooting Logic start Assay Fails (e.g., High Variability, No Zones) check_zones Are inhibition zones present and measurable? start->check_zones check_quality Are zones well-defined and circular? check_zones->check_quality Yes sol_no_zones Check: 1. Standard/Sample Activity 2. Hydrolysis Step 3. Inoculum Concentration check_zones->sol_no_zones No check_linearity Is the standard curve linear (R² > 0.99)? check_quality->check_linearity Yes sol_bad_zones Check: 1. Inoculum Spreading 2. Agar Depth/Surface 3. Cylinder Placement check_quality->sol_bad_zones No sol_bad_linearity Check: 1. Dilution Accuracy 2. Pipetting Volume 3. Incubation Uniformity check_linearity->sol_bad_linearity No pass Assay Valid check_linearity->pass Yes

Caption: Decision tree for troubleshooting common bioassay issues.

References

Technical Support Center: Erythromycin Ethylsuccinate Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interference by Erythromycin (B1671065) Ethylsuccinate in various biological assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify and mitigate issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin Ethylsuccinate and how might its chemical nature lead to assay interference?

This compound is a prodrug of the macrolide antibiotic erythromycin. It is an ester formed between erythromycin and succinic acid. This ester linkage is designed to improve the drug's stability in acidic environments, such as the stomach. However, in neutral or alkaline conditions, or in the presence of esterase enzymes, it hydrolyzes to release the active erythromycin and succinic acid. This inherent instability in typical assay buffer conditions (pH 7.0-8.0) is a primary source of potential interference. Additionally, erythromycin itself can degrade, particularly under acidic conditions, into various byproducts.[1][2] The presence of this changing mixture of molecules—the parent prodrug, the active drug, succinic acid, and various degradation products—can complicate assay results.

Q2: Can this compound or its byproducts interfere with optical-based assays (absorbance or fluorescence)?

Erythromycin and its degradation products do exhibit some UV absorbance. Erythromycin in methanol (B129727) has an absorbance peak around 214 nm, and a weaker peak at approximately 285 nm.[3][4] While these are outside the range of many common colorimetric assays, they could potentially interfere with assays that use UV readouts.

Regarding fluorescence, erythromycin itself has weak intrinsic fluorescence. However, under certain conditions, such as in the presence of sulfuric acid and UV irradiation, it can be derivatized to a product with a higher fluorescence quantum yield, with an emission peak around 465 nm (excitation at 412 nm).[5] While these specific conditions are not typical for most biological assays, it highlights the potential for the molecule to be chemically altered into a fluorescent species, which could be a source of interference in fluorescence-based assays. It is recommended to run a control plate with this compound in the assay buffer to check for any background signal at the excitation and emission wavelengths of your assay.

Q3: How might this compound interfere with immunoassays like ELISA?

There are several potential mechanisms for interference in immunoassays:

  • Non-specific Binding: Macrolide antibiotics, due to their complex structures, may engage in non-specific binding to antibodies or other proteins coated on the ELISA plate, leading to either false positives or negatives.

  • Alteration of Target Antigen: If the assay is designed to detect a protein whose expression or secretion is being modulated, the antibacterial action of the released erythromycin could impact the health of the cells producing the antigen, indirectly affecting the assay outcome.

  • Enzyme Inhibition: If the ELISA uses an enzyme conjugate (like HRP or AP), there is a possibility that erythromycin, its ethylsuccinate form, or its degradation products could inhibit the enzyme's activity, leading to a reduced signal.

Q4: Can this compound affect cell-based assays, such as cytotoxicity or reporter gene assays?

Yes, interference in cell-based assays is a significant concern:

  • Cytotoxicity: Erythromycin itself can be cytotoxic to certain cell lines at higher concentrations. This can be mistaken for a specific effect in a cytotoxicity assay or can lead to misleading results in other cell-based assays by compromising cell health.

  • Hydrolysis in Cell Culture Media: Cell culture media are typically buffered to a physiological pH (around 7.4) and contain esterases released by the cells. These conditions will promote the hydrolysis of this compound. This means the cells are exposed to a changing concentration of both the prodrug and the active drug over time.

  • Reporter Gene Assays (e.g., Luciferase, Beta-Galactosidase): While there is no direct evidence of erythromycin or its derivatives inhibiting luciferase or beta-galactosidase, it is a possibility that should be tested. A common troubleshooting step is to perform the assay in the presence of the compound with purified enzyme to rule out direct inhibition.

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps.

Problem 1: Inconsistent or Non-Reproducible Results

Possible Cause: Degradation of this compound in your stock solution or assay buffer.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment. It is known to be unstable in aqueous solutions.

  • Solvent Choice: Dissolve the compound in an appropriate organic solvent like DMSO or ethanol (B145695) before diluting it into your aqueous assay buffer.

  • Time-Course Experiment: Run a time-course experiment to see if the assay signal changes with the pre-incubation time of the compound in the assay buffer. This can indicate if a degradation product is the interfering substance.

Problem 2: High Background Signal in Optical Assays

Possible Cause: Intrinsic absorbance or fluorescence of the compound or its degradation products.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Read the absorbance or fluorescence at the same wavelength as your assay.

  • Subtract Background: If a significant signal is detected, subtract this background from your experimental values.

  • Consider Alternative Wavelengths: If possible, adjust the excitation or emission wavelengths of your assay to a region where the compound does not interfere.

Problem 3: Unexpected Results in Enzyme-Based Assays (including ELISA)

Possible Cause: Direct inhibition of the enzyme by this compound or its hydrolysis products.

Troubleshooting Steps:

  • Enzyme Activity Control: Perform a control experiment with the purified enzyme and its substrate in the presence of this compound. A decrease in signal would suggest direct enzyme inhibition.

  • Vary Enzyme Concentration: If the IC50 of your compound changes with the concentration of the enzyme, it may indicate non-specific inhibition.

  • Add Esterase Inhibitors: In cell lysate-based assays, the addition of general esterase inhibitors (if compatible with your assay) can help determine if the hydrolysis of the prodrug is contributing to the observed effect.

Quantitative Data Summary

The following table summarizes the stability of this compound in different conditions, which is a key factor in its potential for assay interference.

ConditionHalf-life (t½)NotesReference
Buffer (pH 7.0, 37°C)24.3 - 89.5 minHydrolysis follows pseudo first-order kinetics.
Human Plasma (37°C)35.5 - 492 minHydrolysis kinetics are more complex and concentration-dependent.
Acidic Aqueous SolutionRapid DegradationDegrades into inactive byproducts like anhydroerythromycin.
Mobile Phase (ACN/Phosphate Buffer, pH 7.0)Peak area decreases after 120 minSuggests time-dependent hydrolysis in chromatographic conditions.

Experimental Protocols

Protocol 1: Assessing Direct Interference with Fluorescence-Based Assays

Objective: To determine if this compound or its degradation products interfere with the fluorescence readout of an assay.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in the main experiment.

  • Add the dilutions to the wells of a microplate.

  • For one set of wells, also add the fluorescent substrate or product of the assay at a concentration that gives a mid-range signal.

  • Incubate the plate under the same conditions as the main assay (time and temperature).

  • Read the fluorescence at the excitation and emission wavelengths used in the primary assay.

  • Analysis: A significant signal in the wells with only the compound and buffer indicates intrinsic fluorescence. A change in the signal in the wells containing the fluorescent probe indicates quenching or enhancement.

Protocol 2: Evaluating Direct Enzyme Inhibition

Objective: To determine if this compound directly inhibits the reporter enzyme in an assay.

Methodology:

  • Prepare a reaction mixture containing the purified enzyme (e.g., HRP, Alkaline Phosphatase, Luciferase) and its substrate in the assay buffer.

  • Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubate for the standard reaction time.

  • Measure the enzyme activity (e.g., absorbance, luminescence).

  • Analysis: A concentration-dependent decrease in the signal compared to the vehicle control indicates direct inhibition of the enzyme.

Visualizations

Signaling Pathway of Erythromycin's Action

Erythromycin_Action Mechanism of Action of Erythromycin Erythromycin Erythromycin Ribosome Bacterial 50S Ribosomal Subunit Erythromycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Is essential for

Caption: Mechanism of action of erythromycin.

Experimental Workflow for Troubleshooting Assay Interference

Troubleshooting_Workflow Troubleshooting Workflow for Assay Interference Start Unexpected Assay Result Check_Degradation Is the compound stable in assay buffer? Start->Check_Degradation Optical_Interference Does the compound have intrinsic absorbance/ fluorescence? Check_Degradation->Optical_Interference Yes Prepare_Fresh Prepare fresh stock solutions Check_Degradation->Prepare_Fresh No Enzyme_Inhibition Does the compound inhibit the reporter enzyme? Optical_Interference->Enzyme_Inhibition No Run_Control Run compound-only control Optical_Interference->Run_Control Yes Cytotoxicity Is the compound cytotoxic to the cells? Enzyme_Inhibition->Cytotoxicity No Enzyme_Control Run enzyme activity control Enzyme_Inhibition->Enzyme_Control Yes Cytotoxicity_Assay Perform cytotoxicity assay Cytotoxicity->Cytotoxicity_Assay Yes Valid_Result Result is likely valid Cytotoxicity->Valid_Result No Prepare_Fresh->Start Interference_Identified Interference identified, mitigate or change assay Run_Control->Interference_Identified Enzyme_Control->Interference_Identified Cytotoxicity_Assay->Interference_Identified

Caption: A decision tree for troubleshooting assay interference.

Logical Relationship of this compound and its Derivatives in an Assay

Logical_Relationship Potential Species from this compound in an Assay EES Erythromycin Ethylsuccinate (Prodrug) Hydrolysis Hydrolysis (Esterases, pH > 7) EES->Hydrolysis Erythromycin Erythromycin (Active Drug) Hydrolysis->Erythromycin Succinic_Acid Succinic Acid Hydrolysis->Succinic_Acid Degradation Acidic Degradation (pH < 7) Erythromycin->Degradation Byproducts Inactive Degradation Byproducts Degradation->Byproducts

Caption: Hydrolysis and degradation of this compound.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: Erythromycin Ethylsuccinate vs. Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of macrolide antibiotics, Erythromycin (B1671065) and its semi-synthetic derivative, Azithromycin (B1666446), are cornerstones in the treatment of various bacterial infections. While both share a common mechanism of action, their structural differences lead to distinct pharmacokinetic profiles and variations in in vitro potency against key clinical pathogens. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both Erythromycin and Azithromycin exert their bacteriostatic, and at high concentrations, bactericidal effects by inhibiting bacterial protein synthesis. They achieve this by reversibly binding to the 50S ribosomal subunit of susceptible bacteria. This binding event blocks the exit tunnel for the growing polypeptide chain, thereby halting the translation of messenger RNA (mRNA) into proteins, which is essential for bacterial survival and replication.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Binding Binds to 23S rRNA of the 50S Subunit 50S_Subunit->Binding 30S_Subunit 30S Subunit Macrolide Erythromycin / Azithromycin Macrolide->Binding Targets Blockade Blocks Polypeptide Exit Tunnel Binding->Blockade Inhibition Inhibition of Protein Synthesis Blockade->Inhibition Bacteriostasis Bacterial Growth Inhibition Inhibition->Bacteriostasis

Caption: Mechanism of action for macrolide antibiotics.

Comparative In Vitro Susceptibility Data

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The following tables summarize comparative MIC data for Erythromycin and Azithromycin against common respiratory and skin pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Pathogens (μg/mL)
OrganismAntibioticMIC₅₀MIC₉₀
Streptococcus pneumoniae Erythromycin0.0630.125
Azithromycin0.1250.25
Streptococcus pyogenes Erythromycin-0.03
Azithromycin-0.06
Staphylococcus aureus (Methicillin-Susceptible) Erythromycin0.25>32
Azithromycin0.5>32

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Pathogens (μg/mL)
OrganismAntibioticMIC₅₀MIC₉₀
Haemophilus influenzae Erythromycin4.08.0
Azithromycin1.02.0

Bactericidal Activity and Time-Kill Kinetics

While macrolides are generally considered bacteriostatic, they can exhibit bactericidal activity at higher concentrations. Time-kill assays provide insights into the rate and extent of bacterial killing over time.

  • Against Streptococcus pneumoniae : In vitro killing curve studies have demonstrated that at concentrations above the MIC, both antibiotics exhibit bactericidal activity. One study showed a 2 log₁₀ reduction in bacterial count within 2 hours for Azithromycin and within 3 hours for Erythromycin[1][2]. For penicillin-susceptible strains, Azithromycin and Erythromycin were found to be bactericidal at two times and eight times their MIC, respectively, after 24 hours[3].

  • Against Streptococcus pyogenes : For S. pyogenes, Azithromycin has been shown to have a bactericidal effect, with its MBC value being identical to its MIC (0.12 µg/mL) in one study[4].

  • Against Haemophilus influenzae : Azithromycin demonstrates more potent and rapid bactericidal activity against H. influenzae compared to Erythromycin.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of in vitro antibiotic efficacy. The following are outlines of key experimental protocols.

Workflow for In Vitro Efficacy Testing

cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_timekill Time-Kill Assay Strain Bacterial Strain Selection & Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Strain->Inoculum Inoculation Inoculate Microtiter Wells Inoculum->Inoculation Setup_TK Inoculate Flasks with Bacteria and Antibiotic (at multiples of MIC) Inoculum->Setup_TK Antibiotic Prepare Serial Dilutions of Antibiotics Antibiotic->Inoculation Antibiotic->Setup_TK Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Determine MIC (Lowest concentration with no visible growth) Incubation->Reading Plating Plate Aliquots from Clear MIC Wells onto Agar (B569324) Reading->Plating Incubation_MBC Incubate Agar Plates Plating->Incubation_MBC Reading_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Reading_MBC Sampling Sample at Multiple Time Points (0, 2, 4, 8, 24h) Setup_TK->Sampling Plating_TK Perform Serial Dilutions and Plate for CFU Count Sampling->Plating_TK Analysis Plot log10 CFU/mL vs. Time Plating_TK->Analysis

Caption: General workflow for in vitro antibiotic efficacy testing.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation : Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. Inoculate into a suitable broth medium and incubate at 35-37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation : Prepare serial two-fold dilutions of Erythromycin Ethylsuccinate and Azithromycin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation : Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation : The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing : Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating : Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubation : Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation : The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (e.g., ≤0.1% of the original number of colonies).

Time-Kill Assay
  • Preparation : Prepare flasks containing a standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth medium. Add the test antibiotic at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control flask without any antibiotic.

  • Incubation and Sampling : Incubate the flasks at 35-37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration : Perform serial ten-fold dilutions of the collected samples in sterile saline or phosphate-buffered saline. Plate a defined volume of each dilution onto agar plates.

  • Colony Counting : After incubation for 18-24 hours, count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis : Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

The in vitro data demonstrates that while both this compound and Azithromycin are effective against a similar spectrum of bacteria, there are notable differences in their potency. Azithromycin generally exhibits superior activity against Haemophilus influenzae. Against Gram-positive organisms such as S. pneumoniae and S. pyogenes, their activities are more comparable, with some studies indicating slightly lower MICs for Erythromycin. The bactericidal activity of both agents is concentration-dependent, with Azithromycin often requiring a lower multiple of its MIC to achieve a bactericidal effect against certain pathogens. These in vitro findings provide a crucial foundation for further research and clinical decision-making.

References

A Comparative Analysis of Clarithromycin and Erythromycin Ethylsuccinate: In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two key macrolide antibiotics: clarithromycin (B1669154) and erythromycin (B1671065) ethylsuccinate. By presenting Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols, and visualizations of the underlying mechanisms, this document serves as a valuable resource for researchers in microbiology and drug development.

Executive Summary

Clarithromycin consistently demonstrates superior in vitro potency compared to erythromycin against a range of common respiratory pathogens. This enhanced activity is reflected in lower MIC values, indicating that a lower concentration of clarithromycin is required to inhibit the growth of these bacteria. Both antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. The following sections provide detailed comparative data and the methodologies used to generate them.

Minimum Inhibitory Concentration (MIC) Comparison

The following tables summarize the MIC values for clarithromycin and erythromycin ethylsuccinate against several clinically significant bacterial species. The data, compiled from multiple studies, illustrates the comparative efficacy of these two macrolide antibiotics. Clarithromycin generally exhibits lower MIC50 and MIC90 values, signifying greater in vitro activity against the tested isolates.

Table 1: MIC Comparison for Streptococcus pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Clarithromycin0.030.06 - 0.1250.004 - ≥64
Erythromycin0.060.1250.008 - >128

Table 2: MIC Comparison for Haemophilus influenzae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Clarithromycin4.08.02.0 - 16.0
Erythromycin≤2.0--

Table 3: MIC Comparison for Staphylococcus aureus

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Clarithromycin0.25>640.25 - 512
Erythromycin0.25 - 0.5>640.125 - 2048

Table 4: MIC Comparison for Moraxella catarrhalis

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Clarithromycin0.120.25-
Erythromycin0.25--

Experimental Protocols

The MIC data presented in this guide are primarily determined using standardized broth microdilution and agar (B569324) dilution methods, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.[1][2]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[1]

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[1]

MIC_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of antibiotic in broth C Inoculate microtiter plate wells with bacteria and antibiotic dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 35-37°C for 16-20 hours C->D E Observe for visible bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination, particularly useful for testing a large number of isolates against a few antimicrobial agents.

  • Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates is prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding specific volumes of the antibiotic stock solution to molten agar before it solidifies.

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension (typically resulting in 10⁴ colony-forming units (CFU) per spot) is inoculated onto the surface of each agar plate. Multiple isolates can be tested on a single plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

Both clarithromycin and erythromycin belong to the macrolide class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain. By interfering with this crucial step in protein synthesis, these antibiotics prevent the bacteria from producing essential proteins, leading to the inhibition of their growth and replication. While both drugs target the same ribosomal subunit, differences in their chemical structure can influence their binding affinity and efficacy against specific bacterial strains.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome Ribosome 70S Ribosome Subunit50S 50S Subunit Ribosome->Subunit50S Subunit30S 30S Subunit Ribosome->Subunit30S Blockage Blockage of Polypeptide Elongation Subunit50S->Blockage Macrolide Clarithromycin / Erythromycin Macrolide->Subunit50S Binds to ProteinSynthesis Protein Synthesis BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth Inhibition Inhibition Inhibition->ProteinSynthesis Blockage->Inhibition

References

A Comparative Guide to HPLC Method Validation for Erythromycin Ethylsuccinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Erythromycin (B1671065) Ethylsuccinate is critical for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of a validated HPLC method, its performance against other analytical techniques, and detailed experimental protocols to support its implementation.

Method Comparison: HPLC vs. Alternative Techniques

While HPLC is a widely adopted method for the analysis of Erythromycin Ethylsuccinate, other techniques have also been employed. The choice of method often depends on the specific requirements of the analysis, such as the need for routine quality control or in-depth structural elucidation.

FeatureHPLC-UVHPLC-MSMicrobiological Assay
Principle Separation based on polarity, detection by UV absorbance.[1]Separation based on polarity, detection by mass-to-charge ratio.Inhibition of microbial growth.
Specificity Good, can separate from related substances and degradation products.Excellent, provides structural information for impurity identification.Low, susceptible to interference from other antibiotics.
Sensitivity Generally sufficient for routine analysis.High, suitable for trace-level analysis.Variable, depends on the microorganism used.
Precision High, with relative standard deviations typically below 2%.High.Low, often with higher variability.
Analysis Time Relatively fast.Can be longer due to complex data analysis.Long, requires incubation periods.
Application Routine quality control, stability studies, formulation analysis.Impurity profiling, metabolite identification, research and development.Potency determination, bioassays.

Featured HPLC Method: A Validated Approach

A robust and validated isocratic reverse-phase HPLC (RP-HPLC) method has been demonstrated to be effective for the routine analysis of this compound in pharmaceutical dosage forms, such as powder for oral suspension. This method is stability-indicating, meaning it can accurately measure the drug substance in the presence of its degradation products.

Experimental Protocol

This section details the experimental conditions for the validated RP-HPLC method.

Chromatographic Conditions:

Preparation of Solutions:

  • Standard Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a small volume of acetonitrile, and then dilute to the final volume with the mobile phase.

  • Sample Solution: For a powder for oral suspension, weigh a portion of the powder equivalent to 50 mg of this compound into a 100-mL volumetric flask. Add 20 mL of acetonitrile, sonicate for 5 minutes to dissolve, and then dilute to volume with the mobile phase.

Performance Data of the Validated HPLC Method

The described HPLC method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 400 - 600 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Mean Recovery) 99.5%
Precision (RSD) < 0.65% (for intra- and inter-day)
Specificity No interference from placebo, impurities, or degradation products.
Robustness Unaffected by minor changes in mobile phase composition and flow rate.

Experimental Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound analysis.

HPLC_Validation_Workflow start Start: Method Development optimization Chromatographic Condition Optimization start->optimization protocol Define Experimental Protocol optimization->protocol validation Method Validation (ICH Guidelines) protocol->validation specificity Specificity/ Forced Degradation validation->specificity Validate linearity Linearity & Range validation->linearity Validate accuracy Accuracy (Recovery) validation->accuracy Validate precision Precision (Repeatability & Intermediate) validation->precision Validate robustness Robustness validation->robustness Validate documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation robustness->documentation end End: Method Implementation documentation->end

Caption: Workflow for HPLC Method Validation.

References

Cross-Reactivity of Macrolide Antibiotics with Erythromycin Ethylsuccinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various macrolide antibiotics with assays developed for Erythromycin (B1671065) Ethylsuccinate. The information is intended to assist researchers and drug development professionals in understanding the specificity of erythromycin immunoassays and the potential for interference from other structurally related macrolides. The data presented is compiled from published experimental studies.

Introduction to Macrolide Cross-Reactivity

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Erythromycin, one of the first discovered macrolides, is structurally similar to other commonly used macrolides such as clarithromycin (B1669154), roxithromycin, and azithromycin.[1][2][3] This structural similarity is the basis for potential cross-reactivity in immunoassays, where antibodies developed against one macrolide may also bind to others.[2][3] Understanding the degree of this cross-reactivity is crucial for the accurate quantification of erythromycin in various samples and for the development of highly specific diagnostic tools.

Quantitative Comparison of Cross-Reactivity

The following tables summarize the quantitative data on the cross-reactivity of different macrolide antibiotics with antibodies raised against erythromycin or closely related macrolides. The data is derived from studies employing immunoassays such as ELISA and Fluorescence Polarization Immunoassay (FPIA).

Table 1: Cross-Reactivity of Macrolides in an Indirect Competitive ELISA

This table is based on a study that developed a group-specific indirect competitive ELISA for 14-membered macrolides. The antibodies were generated using a clarithromycin conjugate, and the cross-reactivity was calculated relative to erythromycin.

Macrolide AntibioticLactone Ring SizeIC50 (ng/mL)Cross-Reactivity (%)
Erythromycin (ERY)14-membered0.13 - 0.2100
Clarithromycin (CLA)14-membered0.13 - 0.2100 - 150
Roxithromycin (ROX)14-membered0.13 - 0.2100 - 150
Azithromycin (AZI)15-membered1.612

Data sourced from a study on group determination of macrolide antibiotics.

Table 2: Cross-Reactivity of Macrolides in a Fluorescence Polarization Immunoassay (FPIA)

This table presents data from a study that utilized a fluorescence polarization immunoassay for the detection of erythromycin. The cross-reactivity was determined against erythromycin.

Macrolide AntibioticLactone Ring SizeIC50 (ng/mL)Cross-Reactivity (%)
Erythromycin (ERY)14-membered1.6100
Roxithromycin (ROX)14-memberedNot Specified100.9
Clarithromycin (CLA)14-memberedNot Specified146
Dirithromycin (DIR)14-memberedNot Specified6.7
Azithromycin (AZI)15-memberedNot Specified206

Data sourced from a study on the application of BODIPY-labeled erythromycin for macrolide detection.

Experimental Protocols

The following sections provide a general overview of the methodologies used in the cited studies to determine macrolide cross-reactivity.

Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay technique is used for the detection and quantification of antigens. In the context of macrolide cross-reactivity, a competitive format is employed.

Principle: The assay is based on the competition between the free macrolide antibiotic in the sample and a macrolide-protein conjugate (coating antigen) for a limited number of specific antibody binding sites. A higher concentration of the target macrolide in the sample results in less of the coating antigen being bound by the antibody, leading to a weaker signal.

General Protocol:

  • Antigen Synthesis: A derivative of a macrolide (e.g., carboxymethyloxime of clarithromycin) is synthesized and conjugated to a carrier protein like bovine serum albumin (BSA) to create an immunogen for antibody production, and to another protein like gelatin to serve as the coating antigen.

  • Antibody Production: The immunogen is used to immunize animals (e.g., rabbits) to generate polyclonal or monoclonal antibodies against the macrolide.

  • Coating: Microtiter plates are coated with the macrolide-protein conjugate (e.g., CMO-CLA-gelatin).

  • Competitive Reaction: A mixture of the sample (containing the macrolide to be tested) and the specific antibody is added to the coated wells. The free macrolide and the coated macrolide compete for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of the macrolide in the sample.

  • Data Analysis: The concentration of the macrolide that causes 50% inhibition of the signal (IC50) is determined. Cross-reactivity of other macrolides is calculated as the ratio of the IC50 of the reference macrolide (e.g., erythromycin) to the IC50 of the test macrolide, multiplied by 100.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay technique that measures the change in the polarization of fluorescent light emitted from a labeled antigen (tracer) when it binds to an antibody.

Principle: A small, fluorescently labeled macrolide (tracer) rotates rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a larger antibody molecule, its rotation slows down, leading to an increase in the polarization of the emitted light. In a competitive FPIA, unlabeled macrolide from a sample competes with the tracer for a limited number of antibody binding sites. A higher concentration of unlabeled macrolide in the sample results in less tracer binding to the antibody, and thus a lower polarization value.

General Protocol:

  • Tracer Synthesis: Erythromycin is labeled with a fluorescent dye (e.g., BODIPY).

  • Antibody Selection: Specific antibodies against erythromycin are used.

  • Competitive Reaction: The sample containing the macrolide, the fluorescently labeled erythromycin tracer, and the specific antibody are mixed together in a suitable buffer.

  • Measurement: The fluorescence polarization of the mixture is measured using a fluorescence polarization analyzer.

  • Data Analysis: A standard curve is generated by plotting the fluorescence polarization values against known concentrations of erythromycin. The concentration of the macrolide in the sample is determined from this curve. Cross-reactivity is calculated based on the concentration of the competing macrolide required to displace a certain amount of the tracer compared to erythromycin.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive immunoassay used to determine macrolide cross-reactivity.

Competitive_Immunoassay_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Antigen_Prep Antigen Preparation (Macrolide-Protein Conjugate) Coating Plate Coating (with Macrolide Conjugate) Antigen_Prep->Coating Antibody_Prep Antibody Production (Anti-Macrolide) Competition Competitive Binding (Sample + Antibody) Antibody_Prep->Competition Coating->Competition Detection Detection (Enzyme-linked Secondary Ab) Competition->Detection Signal Signal Generation (Substrate Addition) Detection->Signal Measurement Signal Measurement Signal->Measurement Calculation IC50 & Cross-Reactivity Calculation Measurement->Calculation

Caption: Workflow of a competitive immunoassay for macrolide cross-reactivity.

Signaling Pathway of Macrolide Action (General)

While not directly related to cross-reactivity in immunoassays, understanding the mechanism of action of macrolides provides context for their classification and structural similarities. Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Macrolide_Mechanism_of_Action Macrolide Macrolide Antibiotic Ribosome Bacterial 50S Ribosome Macrolide->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Simplified signaling pathway of macrolide antibiotic action.

References

A Comparative Guide to the Pharmacokinetics of Erythromycin Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of three common erythromycin (B1671065) esters: erythromycin ethylsuccinate, erythromycin estolate, and erythromycin stearate (B1226849). The information presented is supported by experimental data from peer-reviewed literature to assist researchers and drug development professionals in making informed decisions.

Erythromycin, a macrolide antibiotic, is formulated as various esters to improve its stability in gastric acid and enhance its oral absorption.[1] However, the choice of ester can significantly influence the pharmacokinetic properties of the drug, affecting its absorption, distribution, metabolism, and ultimately, its therapeutic efficacy. Only the erythromycin base, not the ester itself, possesses antibacterial activity.[2]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound, erythromycin estolate, and erythromycin stearate based on data from comparative studies in healthy adult volunteers. It is important to note that variations in study design, analytical methods, and subject populations can influence these values.

Pharmacokinetic ParameterThis compoundErythromycin EstolateErythromycin Stearate
Peak Plasma Concentration (Cmax) LowerHigherVariable, generally lower than estolate
Time to Peak Concentration (Tmax) ~1-2 hours~2-3 hours~3-4 hours
Area Under the Curve (AUC) LowerSignificantly HigherLower than estolate
Bioavailability LowerHigherVariable, generally lower than estolate
Elimination Half-life (t½) ~2.72 hours (multiple doses)[3]~5.47 hours (multiple doses)[3]~1.5 - 3 hours
Food Effect on Absorption MinimalMinimalDecreased absorption[4]

Note: The data presented are aggregated from multiple sources and should be interpreted with caution. Direct head-to-head studies of all three esters are limited. The superior bioavailability of erythromycin estolate is a consistent finding across numerous studies. However, it has also been associated with a higher incidence of hepatotoxicity.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from in vivo studies in healthy human volunteers. A typical experimental design involves a randomized, crossover study.

Key Experimental Methodologies:
  • Study Design: A common approach is a single-dose or multiple-dose, randomized, open-label, crossover study. This design allows for within-subject comparison of the different ester formulations, minimizing inter-individual variability. A washout period of at least one week is typically implemented between each drug administration phase.

  • Subject Population: Studies are generally conducted in healthy adult volunteers, with specific inclusion and exclusion criteria to ensure a homogenous study population and minimize confounding factors.

  • Drug Administration: Standardized oral doses of the different erythromycin esters are administered to fasting subjects, typically with a specified volume of water. For studies investigating food effects, the drug is administered after a standardized meal.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of erythromycin (as the active base) in the plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection, or a microbiological assay.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject and formulation are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental or compartmental analysis methods. Statistical analyses are then performed to compare these parameters between the different ester formulations.

Visualized Pathways and Workflows

To further elucidate the processes involved in the action and analysis of erythromycin esters, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_study_design Study Design & Subject Recruitment cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic & Statistical Analysis A Randomized Crossover Design B Healthy Adult Volunteers A->B C Oral Administration of Erythromycin Esters B->C D Serial Blood Sampling C->D E Plasma Separation D->E F HPLC or Microbiological Assay E->F G Calculation of PK Parameters (Cmax, Tmax, AUC) F->G H Statistical Comparison G->H

Typical Experimental Workflow for a Comparative Pharmacokinetic Study.

mechanism_of_action cluster_bacterium Bacterial Cell Erythromycin Erythromycin (Active Base) Ribosome 50S Ribosomal Subunit Erythromycin->Ribosome Binds to 23S rRNA Tunnel Nascent Peptide Exit Tunnel Erythromycin->Tunnel Blocks Ribosome->Tunnel Protein_Synthesis Protein Synthesis Tunnel->Protein_Synthesis Disrupts Elongation Inhibition Inhibition Protein_Synthesis->Inhibition

Mechanism of Action: Erythromycin's Inhibition of Bacterial Protein Synthesis.

metabolism_pathway cluster_liver Hepatocyte (Liver Cell) Erythromycin_Ester Erythromycin Ester (Oral) Erythromycin_Base Erythromycin (Active Base) Erythromycin_Ester->Erythromycin_Base Hydrolysis in Intestine/Blood CYP3A4 CYP3A4 Enzyme Erythromycin_Base->CYP3A4 Enters Hepatocyte Bile_Excretion Excretion in Bile Erythromycin_Base->Bile_Excretion Unchanged Drug N_desmethylerythromycin N-desmethylerythromycin (Inactive Metabolite) CYP3A4->N_desmethylerythromycin N-demethylation N_desmethylerythromycin->Bile_Excretion

Metabolism of Erythromycin Esters via CYP3A4 in the Liver.

Conclusion

The selection of an erythromycin ester has significant implications for the pharmacokinetic profile of the drug. Erythromycin estolate consistently demonstrates superior bioavailability, leading to higher plasma concentrations of the active erythromycin base compared to the ethylsuccinate and stearate esters. However, this enhanced absorption must be weighed against the potential for adverse effects. The stearate and ethylsuccinate esters are generally considered to have lower bioavailabilities. Understanding these pharmacokinetic differences is crucial for optimizing therapeutic regimens and for the development of new macrolide antibiotics. The experimental protocols and pathways outlined in this guide provide a foundational framework for researchers in this field.

References

A Head-to-Head Comparison: Erythromycin Ethylsuccinate Versus Newer Macrolides in the Modern Antibiotic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the evolution of macrolide antibiotics presents a compelling case study in optimizing therapeutic indices. This guide provides an objective, data-driven comparison of the progenitor macrolide, erythromycin (B1671065) ethylsuccinate, against its newer counterparts—azithromycin (B1666446), clarithromycin (B1669154), and roxithromycin (B50055). Through a detailed examination of their performance, supported by experimental data and protocols, this document serves as a critical resource for informed decision-making in research and development.

Erythromycin, a cornerstone of antibacterial therapy for decades, laid the groundwork for a class of drugs that inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][2] However, its clinical utility has been hampered by limitations such as a narrow spectrum of activity against Gram-negative bacteria, unfavorable pharmacokinetic properties requiring frequent dosing, and a high incidence of gastrointestinal side effects.[3] These shortcomings spurred the development of new-generation macrolides designed to overcome these challenges, offering improved acid stability, broader antimicrobial coverage, and enhanced pharmacokinetic profiles.

In Vitro Activity: A Spectrum of Potency

The in vitro activity of macrolides, typically quantified by the minimum inhibitory concentration (MIC), reveals significant differences in their potency against key pathogens. Newer macrolides generally exhibit superior activity against certain organisms, particularly Haemophilus influenzae, while maintaining efficacy against typical respiratory and skin pathogens.

PathogenErythromycinAzithromycinClarithromycinRoxithromycin
Streptococcus pneumoniae0.015 - 0.250.015 - 0.250.015 - 0.06Slightly less active than Erythromycin
Streptococcus pyogenes0.03 - 4.00.03 - 4.00.015 - 0.25Slightly less active than Erythromycin
Staphylococcus aureus> 64.01.0> 64.0Moderately sensitive
Haemophilus influenzae2.0 - 8.00.25 - 1.00.25 - 8.0Moderately sensitive
Moraxella catarrhalis0.250.060.12 - 0.25Highly sensitive
Legionella pneumophila2.02.00.25-
Mycoplasma pneumoniaeEffectiveEffectiveEffective-
Chlamydia trachomatisEffectiveEffectiveMore active than Erythromycin-
Bacteroides fragilis groupModerately resistant-Slightly more active than Erythromycin53% inhibited at 4 mg/L
Anaerobic Bacteria (overall)83% inhibited at 4 mg/L--79% inhibited at 4 mg/L

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Data compiled from multiple sources.[4][5] Note that in vitro activity does not always directly correlate with clinical efficacy.

Clarithromycin often demonstrates slightly greater potency against Gram-positive organisms compared to erythromycin. Azithromycin, while sometimes less potent against Gram-positive bacteria, exhibits enhanced activity against H. influenzae. Roxithromycin's in vitro activity generally mirrors that of erythromycin, although it can be slightly less active against some strains.

Pharmacokinetic Profile: The Advantage of a Longer Half-Life

The pharmacokinetic properties of the newer macrolides represent a significant advancement over erythromycin ethylsuccinate. Improved oral bioavailability, longer elimination half-lives, and extensive tissue penetration allow for less frequent dosing and shorter treatment courses, which can enhance patient compliance.

ParameterThis compoundAzithromycinClarithromycinRoxithromycin
Bioavailability (%) ~25 (as base)~3755-70>90
Time to Peak (Tmax, hours) Variable2.521-2
Peak Concentration (Cmax, mg/L) Variable0.41-36-9
Elimination Half-life (hours) 1.5 - 2683-78-13
Dosing Schedule 2-4 times dailyOnce dailyTwice dailyTwice daily
Tissue Penetration ModerateExcellentGoodGood
Metabolism Hepatic (CYP3A4)Primarily biliary excretionHepatic (CYP3A4) to active metaboliteHepatic
Drug Interactions Significant (CYP3A4 inhibitor)FewerModerate (CYP3A4 inhibitor)Moderate

Table 2: Comparative Pharmacokinetic Parameters Data compiled from multiple sources.

The extended half-life of azithromycin is a particularly notable feature, allowing for once-daily dosing and shorter treatment durations (typically 3-5 days). Clarithromycin also offers a longer half-life than erythromycin, permitting twice-daily administration.

Clinical Efficacy: Performance in Practice

Head-to-head clinical trials have demonstrated that the newer macrolides are at least as effective as this compound for a variety of infections, often with better tolerability.

IndicationComparisonKey Findings
Community-Acquired Pneumonia (CAP) Azithromycin vs. ErythromycinAzithromycin is as effective as erythromycin in treating atypical pneumonia and is better tolerated. All macrolides appear equally effective for atypical pathogens.
Respiratory Tract Infections Clarithromycin vs. This compoundIn children, clarithromycin was as effective as this compound with similar cure rates.
Acute Respiratory Tract Infections Erythromycin Base vs. This compoundBoth formulations are highly effective, but this compound is better tolerated.
Anaerobic Infections Roxithromycin vs. ErythromycinErythromycin was slightly more active against Gram-negative bacilli. Overall, 83% of strains were inhibited by erythromycin at 4 mg/L compared to 79% for roxithromycin.
Methicillin-Susceptible Staphylococcus epidermidis Roxithromycin vs. ErythromycinIn an in vivo model, roxithromycin was inferior to erythromycin.

Table 3: Summary of Comparative Clinical Efficacy

Safety and Tolerability: A Major Point of Differentiation

A significant advantage of the newer macrolides is their improved tolerability profile, particularly concerning gastrointestinal adverse events.

Adverse Effect ProfileThis compoundAzithromycinClarithromycinRoxithromycin
Gastrointestinal Upset (Nausea, Vomiting, Diarrhea) Common and often dose-limiting.Less frequent and generally milder.Less frequent than erythromycin.Similar to or less than erythromycin.
Cardiovascular (QTc Prolongation) Risk of QTc prolongation and ventricular tachyarrhythmia.Lower risk than erythromycin.Lower risk than erythromycin.-
Drug Interactions (CYP3A4 Inhibition) Significant potential for interactions.Fewer significant interactions.Moderate potential for interactions.Moderate potential for interactions.

Table 4: Comparative Safety and Tolerability Data compiled from multiple sources.

The reduced incidence of gastrointestinal side effects with azithromycin and clarithromycin often leads to better patient compliance compared to erythromycin. While all macrolides carry a risk of QTc interval prolongation, this risk appears to be lower with the newer agents compared to erythromycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of each macrolide are prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Streptococcus pneumoniae) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

This protocol is a generalized representation based on standard methodologies.

Signaling Pathways and Immunomodulatory Effects

Beyond their direct antibacterial action, macrolides are known to possess immunomodulatory properties, which are thought to contribute to their clinical efficacy, particularly in chronic inflammatory airway diseases. These effects are mediated through the modulation of key intracellular signaling pathways.

Macrolide_Mechanism cluster_bacterial_cell Bacterial Cell cluster_host_cell Host Immune Cell 50S_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Inhibition TLR_TRK TLR/TRK Pathways MAPK MAPK Pathway (ERK, JNK, p38) NF_kB NF-κB Pathway Inflammatory_Response Reduced Inflammatory Response

Macrolides, particularly newer agents like azithromycin and clarithromycin, can modulate the host inflammatory response by inhibiting the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is often achieved through the inhibition of upstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. By dampening the production of pro-inflammatory cytokines, macrolides can help to resolve inflammation associated with bacterial infections.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Pharmacokinetic Studies cluster_2 Clinical Efficacy and Safety MIC_Determination MIC Determination (Broth Microdilution) Animal_Models Animal Models (e.g., rats, rabbits) MIC_Determination->Animal_Models Informs Dosing Time_Kill_Assay Time-Kill Kinetics Assay Human_Trials Phase I Clinical Trials (Healthy Volunteers) Animal_Models->Human_Trials Preclinical Data Data_Analysis Parameter Calculation (Cmax, Tmax, Half-life) Human_Trials->Data_Analysis Generates Data RCTs Randomized Controlled Trials (Phase II/III) Data_Analysis->RCTs Guides Dosing Regimen Patient_Populations Infection-Specific Cohorts (e.g., CAP, Skin Infections) RCTs->Patient_Populations Enrollment Outcome_Assessment Clinical Cure, Microbiological Eradication, Adverse Events Patient_Populations->Outcome_Assessment Data Collection Final_Analysis Head-to-Head Comparison (Efficacy, Safety, Tolerability) Outcome_Assessment->Final_Analysis Comparative Analysis

The development and evaluation of new macrolides follow a rigorous pathway, from initial in vitro characterization to comprehensive clinical trials. This logical flow ensures a thorough understanding of a drug's properties before it is widely adopted in clinical practice.

Conclusion

The newer macrolides—azithromycin, clarithromycin, and roxithromycin—represent a significant evolution from this compound. Their improved pharmacokinetic profiles, enhanced in vitro activity against specific pathogens, and superior tolerability have solidified their role in the treatment of a wide range of bacterial infections. While erythromycin remains a viable option in certain clinical scenarios, the data strongly support the advantages offered by the newer agents, particularly in terms of patient compliance and reduced adverse effects. For drug development professionals, the story of the macrolides underscores the value of targeted chemical modifications to optimize the therapeutic potential of a lead compound. Future research will likely focus on overcoming emerging macrolide resistance and further refining the immunomodulatory properties of this versatile class of antibiotics.

References

A Comparative Guide to Potency Assays for Erythromycin Ethylsuccinate: Microbiological vs. High-Performance Liquid Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of antibiotic potency is a cornerstone of quality control and efficacy assessment. This guide provides a comprehensive comparison of two primary methods for assessing the potency of Erythromycin (B1671065) Ethylsuccinate: the traditional microbiological agar (B569324) diffusion assay and the modern high-performance liquid chromatography (HPLC) method. This objective comparison is supported by experimental data to facilitate the selection of the most suitable assay for specific analytical needs.

Principle of the Methods

The fundamental difference between the two assays lies in what they measure. The microbiological assay determines the bioactivity or potency of Erythromycin Ethylsuccinate by measuring its inhibitory effect on the growth of a susceptible microorganism. This method provides a direct indication of the drug's ability to perform its therapeutic function.

In contrast, High-Performance Liquid Chromatography (HPLC) is a physicochemical method that separates, identifies, and quantifies the active pharmaceutical ingredient (API), erythromycin, based on its chemical properties. This technique provides a precise measure of the concentration of the erythromycin molecule. While HPLC is highly specific for the parent drug, it does not directly assess its biological activity.[1]

Comparison of Method Performance

The choice between a microbiological assay and an HPLC method often depends on the specific requirements of the analysis, including the need for biological relevance versus chemical specificity, as well as considerations of precision, accuracy, and throughput. The following table summarizes the key performance characteristics of each method.

Table 1: Comparison of Validation Parameters for Microbiological and HPLC Assays

Validation ParameterMicrobiological Assay (Agar Diffusion)High-Performance Liquid Chromatography (HPLC)
Principle Measures biological activity (inhibition of microbial growth)Measures the concentration of the active pharmaceutical ingredient
Specificity Measures total biological activity, which may include active metabolitesHighly specific for the intact parent molecule
Linearity (Correlation Coefficient) Good (e.g., r = 0.998 for a similar antibiotic)[1]Excellent (e.g., >0.999)[2]
Precision (Repeatability - Intraday) Lower (RSD can be >10%)[3]High (RSD <0.65%)[2]
Precision (Intermediate - Interday) Lower (RSD can be >15%)High (RSD <0.65%)
Accuracy (Recovery) Variable (e.g., 78.52-131.19% for a similar antibiotic)High (e.g., 99.5%)
Throughput Low due to long incubation timesHigh, suitable for routine analysis
Cost & Complexity Relatively inexpensive equipment, but labor-intensiveHigher initial equipment cost, but can be automated

Experimental Protocols

Microbiological Agar Diffusion Assay for this compound

This protocol is a standard method for determining the potency of erythromycin.

1. Test Organism and Inoculum Preparation:

  • Microorganism: Micrococcus luteus (ATCC 9341) or Bacillus pumilus (MTCC 1607) are commonly used.

  • Culture Medium: Inoculate a loopful of the culture in Soybean Casein Digest Medium and incubate at 30-35°C for 24 hours.

2. Assay Plate Preparation:

  • Assay Medium: Use Antibiotic Assay Medium No. 11. Sterilize in an autoclave and cool to 40-45°C.

  • Inoculation: Add 2-3 ml of the prepared inoculum to 100 ml of the cooled agar medium and mix thoroughly.

  • Pouring: Pour 25-30 ml of the inoculated medium into sterile petri plates and allow it to solidify.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a quantity of Erythromycin Reference Standard equivalent to 100 mg of erythromycin. Dissolve in 10 ml of methanol (B129727).

  • Standard Working Solutions: Prepare a series of dilutions from the stock solution using a phosphate (B84403) buffer (pH 8.0) to achieve final concentrations that will form a standard curve (e.g., a 3-dose or 5-dose model).

  • Sample Solution: Accurately weigh a quantity of this compound sample equivalent to 100 mg of erythromycin. Dissolve in 10 ml of methanol and then dilute with the phosphate buffer to a concentration assumed to be equal to the median dose of the standard curve.

4. Assay Procedure:

  • Well/Cylinder Placement: Create wells (e.g., 8.0 mm diameter) or place sterile cylinders on the surface of the solidified agar plates.

  • Application: Add a defined volume (e.g., 0.1 ml) of the standard and sample solutions to the wells/cylinders.

  • Prediffusion: Allow the plates to stand for 30 minutes to permit prediffusion of the antibiotic.

  • Incubation: Incubate the plates at 30-37°C for 18-24 hours.

5. Data Analysis:

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

  • Plot the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.

  • Determine the potency of the sample by interpolating its mean inhibition zone diameter on the standard curve.

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol outlines a validated stability-indicating HPLC method.

1. Chromatographic Conditions:

  • Column: X-Terra™ C18 analytical column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.025 mol/L ammonium (B1175870) dihydrogen phosphate buffer (60:40, v/v), with the pH adjusted to 7.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 205 nm.

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a working standard solution of this compound (e.g., 500 µg/mL) by dissolving the reference standard in a small amount of acetonitrile and then diluting with the mobile phase.

  • Sample Solution: Weigh a portion of the powder for oral suspension equivalent to 50 mg of this compound, transfer to a 100-mL volumetric flask, and prepare in a similar manner to the standard solution.

3. System Suitability:

  • Before analysis, inject the standard solution multiple times to ensure the system is suitable for use. Parameters such as peak asymmetry, theoretical plates, and relative standard deviation of replicate injections should be within acceptable limits.

4. Analysis:

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the peak areas from the chromatograms.

5. Calculation:

  • Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Workflow and Logical Relationships

The following diagrams illustrate the workflows for the microbiological assay and the logical relationship in choosing between the two methods.

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_organism Prepare Test Organism pour_plates Pour Inoculated Plates prep_organism->pour_plates prep_media Prepare Assay Media prep_media->pour_plates prep_solutions Prepare Standard & Sample Solutions apply_solutions Apply Solutions to Wells prep_solutions->apply_solutions pour_plates->apply_solutions incubate Incubate Plates apply_solutions->incubate measure_zones Measure Inhibition Zones incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve calc_potency Calculate Potency plot_curve->calc_potency

Workflow for the Microbiological Agar Diffusion Assay.

Method_Selection_Logic node_purpose Purpose of Assay? node_bioactivity Measure Biological Potency node_purpose->node_bioactivity Biological Activity node_concentration Measure API Concentration node_purpose->node_concentration Chemical Purity/ Concentration node_micro Choose Microbiological Assay node_bioactivity->node_micro node_hplc Choose HPLC Assay node_concentration->node_hplc

Decision logic for selecting the appropriate assay method.

Conclusion

Both the microbiological assay and HPLC are indispensable tools for the quality control of this compound. The microbiological assay, by directly measuring biological activity, provides crucial information about the therapeutic potential of the antibiotic. However, its inherent variability makes it less precise than chemical methods.

Conversely, HPLC offers superior precision, accuracy, and specificity, making it the method of choice for routine quality control, stability studies, and the quantification of the active pharmaceutical ingredient. For a comprehensive quality assessment of this compound, a dual approach is often the most robust strategy, utilizing HPLC for verifying chemical purity and content, and the microbiological assay for confirming biological potency. This ensures both the chemical integrity and the therapeutic efficacy of the final product.

References

Erythromycin Ethylsuccinate: A Comparative Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the relationship between in vitro antimicrobial activity and in vivo efficacy is paramount for predicting clinical success. This guide provides a comparative analysis of Erythromycin (B1671065) Ethylsuccinate, focusing on the correlation between its in vitro performance, primarily measured by Minimum Inhibitory Concentration (MIC), and its in vivo outcomes in preclinical models. Erythromycin Ethylsuccinate is a prodrug that is hydrolyzed in vivo to the active erythromycin base. Therefore, data for both the ethylsuccinate ester and the active base are considered to provide a comprehensive overview.

Data Presentation: In Vitro Susceptibility vs. In Vivo Efficacy

The following tables summarize the quantitative data from various studies, comparing the in vitro susceptibility of specific pathogens to erythromycin with the observed in vivo efficacy of erythromycin treatment in animal models.

Table 1: In Vitro Susceptibility of Common Pathogens to Erythromycin

MicroorganismErythromycin MIC (μg/mL)Interpretation
Staphylococcus aureus (ATCC 25923)0.5 or lessSusceptible[1][2]
Streptococcus pneumoniae0.03Susceptible[3]
Streptococcus pyogenes0.5 or lessSusceptible[4]
Haemophilus influenzaeMany strains are resistant-
Moraxella catarrhalis0.5 or lessSusceptible
Legionella pneumophilaHigh efficacy noted-
Mycoplasma pneumoniaeHigh efficacy noted-

Note: MIC values can vary between strains. The provided values are representative of susceptible isolates.

Table 2: Correlation of In Vitro Data with In Vivo Efficacy in Animal Models

PathogenAnimal ModelIn Vitro MIC (μg/mL)In Vivo Dosing Regimen (Erythromycin)In Vivo Outcome
Staphylococcus aureusNormal and Granulocytopenic MiceNot specifiedNot specifiedErythromycin was 2.20 times more potent than clindamycin (B1669177) in normal mice and 1.95 times more potent in granulocytopenic mice based on dosage
Streptococcus pneumoniaeMouse Peritonitis Model0.034 mg/kg (single or divided doses)In vivo killing curves showed a bacteriostatic effect. Cmax was the best predictor of outcome
Streptococcus pneumoniaeMouse Thigh Infection ModelNot specified4 mg/kg (single or divided doses)Organism killing ranged from 1.13 to 2.31 log10 CFU/thigh. Multiple-dose regimens showed a trend for increased survival
Staphylococcus epidermidis (methicillin-susceptible)Rabbit Endocarditis ModelNot specifiedNot specifiedRoxithromycin was found to be inferior to erythromycin in decreasing the microbial burden of the endocardial vegetations

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro and in vivo experiments.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

In Vivo Efficacy Testing: Mouse Peritonitis Model

This model is commonly used to assess the in vivo efficacy of antibiotics against systemic infections.

  • Infection: Mice are infected intraperitoneally with a lethal or sublethal dose of the pathogen (e.g., Streptococcus pneumoniae). The bacterial inoculum is prepared to a specific concentration in a suitable medium, often with a mucin-based adjuvant to enhance virulence.

  • Treatment: At a specified time post-infection (e.g., 1 or 2 hours), mice are treated with this compound or a vehicle control. The drug is typically administered via oral gavage or subcutaneous injection. Different dosing regimens (e.g., single dose vs. multiple doses) can be evaluated.

  • Monitoring: Animals are monitored for a defined period (e.g., 7-10 days) for survival.

  • Outcome Assessment: The primary endpoint is typically the 50% effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected animals from death. Alternatively, bacterial counts in blood or peritoneal fluid can be determined at various time points to assess the bacteriostatic or bactericidal activity of the drug.

Visualizing the Correlation Pathway

The following diagrams illustrate the conceptual workflow for correlating in vitro and in vivo data and the mechanism of action of erythromycin.

InVitroInVivoCorrelation cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation InVitro Bacterial Isolate MIC MIC Determination (Broth Microdilution) InVitro->MIC Susceptibility Testing Treatment This compound Treatment MIC->Treatment Guides Dosing Strategy Correlation Correlate Results MIC->Correlation InVivo Animal Model (e.g., Mouse Peritonitis) InVivo->Treatment Outcome Efficacy Outcome (Survival, Bacterial Load) Treatment->Outcome Outcome->Correlation

Conceptual workflow for correlating in vitro and in vivo results.

Erythromycin_Mechanism EES This compound (Oral Administration) Hydrolysis Hydrolysis in vivo EES->Hydrolysis Ery_Base Erythromycin Base (Active Form) Hydrolysis->Ery_Base Bacteria Susceptible Bacterium Ery_Base->Bacteria Ribosome 50S Ribosomal Subunit Ery_Base->Ribosome Binds to Bacteria->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Inhibition Protein_Synthesis->Inhibition Bacterial_Death Bacteriostasis/ Bacterial Death Inhibition->Bacterial_Death

Mechanism of action of this compound.

References

Comparative Analysis of Erythromycin Ethylsuccinate from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an active pharmaceutical ingredient (API) like Erythromycin (B1671065) Ethylsuccinate is a critical step that can significantly impact experimental outcomes and product quality. While numerous suppliers offer this macrolide antibiotic, variations in purity, potency, and impurity profiles can arise from different manufacturing processes. This guide provides a framework for a comparative analysis of Erythromycin Ethylsuccinate from various suppliers, supported by established experimental protocols and data interpretation.

Data Summary

A comprehensive comparison of this compound from different suppliers should focus on key quality attributes. The following table summarizes hypothetical yet representative data from three distinct suppliers (Supplier A, Supplier B, and Supplier C) based on typical specifications found in a Certificate of Analysis (CoA) and pharmacopeial standards.

Table 1: Comparative Quality Attributes of this compound

ParameterSpecification (USP)Supplier ASupplier BSupplier C
Appearance White or slightly yellow powderConformsConformsConforms
Identification (IR) Conforms to Reference StandardConformsConformsConforms
Potency (Assay) Not less than 780 µg/mg (anhydrous basis)[1]810 µg/mg795 µg/mg825 µg/mg
Purity (HPLC)
Erythromycin A EthylsuccinateReport Value94.5%93.8%95.2%
Erythromycin B EthylsuccinateNot more than 5.0%2.1%2.8%1.9%
Erythromycin C EthylsuccinateNot more than 5.0%2.5%2.9%2.0%
N-demethylerythromycin A EthylsuccinateNot more than 3.0%0.8%1.2%0.7%
Total ImpuritiesNot more than 7.0%5.5%6.2%4.8%
Water Content (Karl Fischer) Not more than 3.0%[2]1.8%2.5%1.5%
Residue on Ignition Not more than 1.0%0.2%0.4%0.1%
Specific Rotation -70° to -82°[2]-75.5°-74.8°-76.2°
Dissolution (Tablets, 45 min) Not less than 75% dissolved[3]85%82%88%

Mechanism of Action: Inhibiting Bacterial Protein Synthesis

Erythromycin acts by reversibly binding to the 50S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis.[4] This bacteriostatic action prevents the bacteria from growing and multiplying. Specifically, erythromycin blocks the translocation step of protein synthesis, where the ribosome moves along the mRNA to add the next amino acid to the growing polypeptide chain.

Beyond its antibacterial properties, erythromycin also exhibits anti-inflammatory effects. It has been shown to interact with the NF-κB signaling pathway, resulting in the inhibition of this key transcription factor involved in the inflammatory response.

cluster_bacterium Bacterial Cell 50S_Subunit 50S Ribosomal Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Peptide Bond Formation 50S_Subunit->Polypeptide Inhibits Translocation mRNA mRNA mRNA->50S_Subunit Translation tRNA tRNA Erythromycin Erythromycin Erythromycin->50S_Subunit Binds to

Figure 1: Mechanism of action of Erythromycin.

Experimental Protocols

To ensure a consistent and reliable comparison of this compound from different suppliers, standardized experimental protocols are essential. The following sections detail the methodologies for key analytical tests.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is crucial for separating and quantifying Erythromycin A Ethylsuccinate (the main component) from its related substances and potential impurities.

  • Chromatographic System:

    • Column: C18 reversed-phase, 25 cm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.2 M phosphate buffer, pH 6.5). The exact ratio may need to be optimized based on the specific column and system.

    • Flow Rate: 1.0 to 1.5 mL/min.

    • Column Temperature: 35°C.

    • UV Detection: 215 nm.

  • Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

    • Prepare separate standard solutions for known impurities (e.g., Erythromycin B and C Ethylsuccinate) if available.

  • Sample Preparation:

    • Accurately weigh a sample of this compound from the supplier.

    • Dissolve the sample in the mobile phase to achieve a concentration similar to the standard solution.

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and calculate the percentage of the main peak and each impurity by comparing the peak areas.

Potency Assay (Microbiological Cylinder-Plate Method)

This assay determines the biological activity of the antibiotic.

  • Test Organism: Staphylococcus aureus ATCC 6538P.

  • Culture Medium: Use a suitable agar (B569324) medium, with the pH adjusted to 7.8-8.0 after sterilization.

  • Standard Solution Preparation:

    • Accurately weigh an amount of Erythromycin Reference Standard and dissolve it in methanol.

    • Dilute with a 0.1 mol/L phosphate buffer (pH 8.0) to create a standard stock solution.

    • Further dilute the stock solution with the phosphate buffer to obtain high and low concentration standard solutions (e.g., 20 µg/mL and 5 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh an equivalent amount of the supplier's this compound and prepare a sample stock solution in the same manner as the standard.

    • Prepare high and low concentration sample solutions corresponding to the standard concentrations.

  • Procedure:

    • Prepare agar plates seeded with the test organism.

    • Place sterile cylinders on the agar surface.

    • Fill replicate cylinders with the high and low concentrations of the standard and sample solutions.

    • Incubate the plates under appropriate conditions.

    • Measure the diameters of the zones of inhibition and calculate the potency of the sample relative to the standard.

Dissolution Test (for Tablet Formulations)

This test is critical for predicting the in vivo performance of the final drug product.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Medium: 900 mL of 0.01 N hydrochloric acid.

  • Rotation Speed: 50 rpm.

  • Time: 45 minutes.

  • Procedure:

    • Place a tablet in each dissolution vessel.

    • After 45 minutes, withdraw a sample from each vessel and filter it.

    • Determine the amount of this compound dissolved using a suitable analytical method, such as spectrophotometry after reaction with a color reagent or HPLC.

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of this compound from different suppliers.

Start Start: Procure Samples CoA_Review Review Supplier's Certificate of Analysis Start->CoA_Review Physical_Tests Physical Characterization (Appearance, Solubility) CoA_Review->Physical_Tests ID_Tests Identification Tests (e.g., IR Spectroscopy) Physical_Tests->ID_Tests Purity_Assay Purity and Impurity Analysis (HPLC) ID_Tests->Purity_Assay Potency_Assay Potency Determination (Microbiological Assay) Purity_Assay->Potency_Assay Other_Tests Additional Tests (Water Content, Residue on Ignition) Potency_Assay->Other_Tests Data_Analysis Comparative Data Analysis Other_Tests->Data_Analysis Decision Supplier Selection Data_Analysis->Decision

Figure 2: Workflow for supplier comparison.

By adhering to these standardized protocols and systematically evaluating the key quality attributes, researchers can make an informed decision when selecting a supplier for this compound, ensuring the reliability and reproducibility of their research and development efforts.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Erythromycin Ethylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Erythromycin (B1671065) Ethylsuccinate are paramount to ensuring both laboratory safety and environmental protection. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and have ecotoxicological effects. This guide provides essential, step-by-step procedures for the proper handling and disposal of Erythromycin Ethylsuccinate, aligning with best practices for laboratory safety and chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) as recommended in its Safety Data Sheet (SDS). This typically includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If handling powders and there is a risk of dust formation, a NIOSH-approved respirator may be necessary.

Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2]

Environmental Fate and Aquatic Toxicity Data

To underscore the importance of proper disposal, the following table summarizes key quantitative data on the environmental impact of erythromycin. This information highlights the potential risks of improper release into the environment.

ParameterOrganism/ConditionValueReference
Aquatic Toxicity
72-h EC50 (Growth Inhibition)Raphidocelis subcapitata (Alga)36.6 µg/L[3]
48-h EC50 (Immobilization)Ceriodaphnia dubia (Crustacean)10,230 µg/L[3]
96-h LC50Oryzias latipes (Medaka Fish)>100,000 µg/L[3]
72-d NOEC (Growth Inhibition)R. subcapitata (Green Alga)10.3 µg/L
Environmental Fate
BiodegradabilityAerobicNot readily biodegradable
PersistenceGeneralPotentially persistent
Bioaccumulation Potentiallog Kow3.06 (Low potential)
Degradation RatepH-dependentMore stable at neutral to alkaline pH

EC50: The concentration of a substance that causes a 50% effect in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population. NOEC: No Observed Effect Concentration.

Step-by-Step Disposal Protocol

The primary and most highly recommended method for the disposal of this compound is through a licensed hazardous material disposal company. This ensures that the waste is managed in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) guidelines set by the EPA.

Under no circumstances should this compound be disposed of down the drain or in the regular trash.

For laboratory settings, a pre-treatment step to hydrolyze the ethylsuccinate ester can be considered to reduce its biological activity before collection by a waste disposal service. However, it is crucial to note that this does not constitute complete degradation and the resulting mixture must still be disposed of as chemical waste.

Experimental Protocol: Laboratory Pre-treatment via Hydrolysis

This protocol is adapted from analytical procedures for the hydrolysis of this compound. The goal is to convert the ester back to erythromycin and succinic acid, which can then be neutralized.

Materials:

  • This compound waste

  • Methanol (B129727)

  • Dibasic potassium phosphate (B84403) (K₂HPO₄)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • Appropriate glass beakers and stirring equipment

  • pH meter or pH strips

  • Labeled, sealable waste container

Procedure:

  • Dissolution:

    • In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of methanol.

  • Preparation of Hydrolysis Reagent:

    • Prepare a 2% (w/v) solution of dibasic potassium phosphate in deionized water.

    • Adjust the pH of this solution to 8.0 using phosphoric acid.

  • Hydrolysis:

    • Add the hydrolysis reagent to the dissolved this compound solution. A suggested ratio is approximately 1 part methanol solution to 2 parts hydrolysis reagent.

    • Stir the mixture and allow it to stand at room temperature for at least 12 hours to facilitate hydrolysis.

  • Neutralization:

    • After the hydrolysis period, check the pH of the resulting solution.

    • Carefully neutralize the solution to a pH between 6.0 and 8.0 by adding an appropriate acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.

  • Collection and Storage:

    • Transfer the neutralized solution into a clearly labeled, sealed, and chemically resistant waste container. The label should include "Erythromycin Waste (Hydrolyzed and Neutralized)" and any other information required by your institution's Environmental Health and Safety (EHS) department.

    • Store the waste container in a designated secondary containment area away from incompatible materials until it is collected by a licensed hazardous waste disposal company.

Note on Advanced Oxidation Processes (AOPs): Research has shown that AOPs such as ozonation and photocatalysis can effectively degrade erythromycin. However, these methods require specialized equipment and are typically employed for large-scale water treatment rather than routine laboratory waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

ErythromycinDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity bulk_waste Bulk Quantities or Unused Product assess_quantity->bulk_waste Bulk small_residual Small, Residual Quantities (e.g., from rinsed glassware) assess_quantity->small_residual Small Residual direct_disposal Direct Collection for Licensed Disposal bulk_waste->direct_disposal pretreatment Consider Laboratory Pre-treatment (Hydrolysis & Neutralization) small_residual->pretreatment collect_waste Collect in Labeled, Sealed Hazardous Waste Container direct_disposal->collect_waste pretreatment->collect_waste contact_ehs Contact Institutional EHS for Pickup by Licensed Disposal Company collect_waste->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Decision workflow for this compound disposal.

Regulatory Compliance

It is imperative to consult and adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department, as well as all federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While erythromycin is not typically a P- or U-listed hazardous waste, it may be classified as a characteristic hazardous waste (e.g., D001 for ignitability) if it is in a solution with a high alcohol content and a low flashpoint. The generator of the waste is ultimately responsible for making a proper waste determination.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Erythromycin Ethylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Erythromycin Ethylsuccinate, a macrolide antibiotic. Adherence to these protocols is critical for minimizing exposure risk and ensuring a secure laboratory environment. This compound may cause allergic skin reactions and, if inhaled, can lead to allergy or asthma symptoms or breathing difficulties.[1][2]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final and critical barrier against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety Goggles with Side ShieldsEN 166 (EU) or NIOSH (US) approved[1][3]Protects against splashes and dust.[1]
Face ShieldOSHA 29 CFR 1910.133Recommended when there is a significant risk of splashes.
Hand Protection Chemical-resistant, impervious glovesEU Directive 89/686/EEC and EN 374 compliantPrevents skin contact and absorption. Double gloving is recommended.
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.
Protective SuitAs needed for large quantities or spill cleanupProvides full-body protection against chemical exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorFollow OSHA respirator regulations in 29 CFR 1910.134Required when engineering controls are insufficient to control airborne dust or aerosols.

Occupational Exposure Limits

While specific OSHA PELs or NIOSH RELs are not widely established, a manufacturer has set an occupational exposure limit (OEL) for this compound.

SubstanceOrganizationExposure Limit (8-hour Time-Weighted Average)
This compoundPfizer0.1 mg/m³

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of accidental exposure and ensures consistent, safe laboratory practices.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Restricted Access: The handling area should be clearly marked and access restricted to authorized personnel only.

2. Handling the Compound:

  • Avoid contact with skin, eyes, and personal clothing.

  • Wash hands thoroughly after handling.

  • Avoid breathing fumes and minimize dust generation.

  • Use only with adequate ventilation.

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • The storage area should be secured against unauthorized access, and laboratories should be locked when unoccupied.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the compound should be considered contaminated waste.

  • Empty Containers: Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.

  • Excess Compound: Unused or expired this compound is considered chemical waste.

2. Disposal Procedure:

  • Licensed Disposal Company: Dispose of the compound and contaminated materials through a licensed hazardous material disposal company.

  • Regulatory Compliance: Ensure that all federal, state, and local regulations for chemical waste disposal are strictly followed.

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Note on Experimental Protocols: The information provided in this document focuses on the essential safety and handling procedures for this compound. Detailed methodologies for specific scientific experiments involving this compound would be found in peer-reviewed research articles and established experimental protocols relevant to the particular field of study. Researchers should consult such resources for specific experimental designs and procedures, integrating the safety protocols outlined herein.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin Ethylsuccinate
Reactant of Route 2
Reactant of Route 2
Erythromycin Ethylsuccinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。